molecular formula C8H16N2 B6155576 2-cyclopropyl-1-methylpiperazine CAS No. 1342567-01-4

2-cyclopropyl-1-methylpiperazine

货号: B6155576
CAS 编号: 1342567-01-4
分子量: 140.2
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Cyclopropyl-1-methylpiperazine (CAS 1226290-91-0) is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 . It is a derivative of 1-methylpiperazine, a common heterocyclic building block used in organic synthesis . The cyclopropyl moiety is a prominent structural feature in medicinal and agrochemical chemistry due to its ability to enhance metabolic stability, increase binding affinity to biological targets, and improve the overall physicochemical properties of a molecule . Piperazine derivatives featuring a cyclopropyl group have been investigated for their potential therapeutic applications. Patents indicate that such structures are explored for use in therapeutics, particularly for disorders of the cardiovascular system . Furthermore, the cyclopropane structure is widely applied in the development of various pesticides, including insecticides, fungicides, and herbicides, highlighting its broad value as a key fragment in active ingredient discovery . As a specialized synthetic intermediate, 2-cyclopropyl-1-methylpiperazine offers researchers a versatile scaffold for the design and construction of novel compounds in pharmaceutical and agrochemical research and development. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

属性

CAS 编号

1342567-01-4

分子式

C8H16N2

分子量

140.2

纯度

95

产品来源

United States
Foundational & Exploratory

Structural Characterization and Biophysical Profiling of 2-Cyclopropyl-1-Methylpiperazine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Medicinal Chemistry

The piperazine ring is a highly privileged pharmacophore in modern drug discovery, frequently utilized to modulate pharmacokinetic properties, enhance aqueous solubility, and establish critical hydrogen-bonding networks within target binding pockets. However, the inherent conformational flexibility of unsubstituted piperazines can lead to entropic penalties upon target binding.

The introduction of a cyclopropyl group at the C2 position, coupled with N1-methylation—forming the 2-cyclopropyl-1-methylpiperazine moiety—represents a sophisticated structural intervention. This modification restricts the ring's conformational freedom, effectively locking the scaffold into a bioactive chair conformation. Furthermore, the cyclopropyl ring increases the local lipophilicity (XLogP), allowing the scaffold to intimately engage with tight hydrophobic cavities, such as the chitin-binding cleft of Chitinase-3-Like Protein 1 (CHI3L1), a glycoprotein implicated in inflammation and cancer progression [1].

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of the 2-cyclopropyl-1-methylpiperazine core is critical for predicting its behavior in physiological environments and during chromatographic purification. The cyclopropyl substitution subtly decreases the basicity (pKa) of the adjacent N1 nitrogen due to the increased s-character of the cyclopropyl carbon bonds, which exerts a mild electron-withdrawing inductive effect.

Table 1: Quantitative Physicochemical Data
PropertyValue / Descriptor
Compound Name 2-cyclopropyl-1-methylpiperazine
Molecular Formula C8H16N2
Monoisotopic Mass 140.13135 Da
SMILES String CN1CCNCC1C2CC2
InChIKey YNVCEIJDTGJKRB-UHFFFAOYSA-N
Predicted XLogP 0.4
Hydrogen Bond Donors 1 (N4 position)
Hydrogen Bond Acceptors 2 (N1, N4 positions)

Data sourced from [2].

Synthetic Methodologies & Scaffold Assembly

The synthesis of complex, stereospecific derivatives, such as (2S,5S)-5-(4-Chlorobenzyl)-2-cyclopropyl-1-methylpiperazine, requires precise control over reductive amination and alkylation steps. The following protocol outlines the general procedure for N-alkylation/reductive amination to functionalize the piperazine core, ensuring high yield and stereochemical retention.

SynthesisWorkflow A Chiral Piperazine Precursor (e.g., 2-cyclopropylpiperazine) B Reductive Amination (NaBH(OAc)3, DCE/MeOH) A->B Formaldehyde / Aldehyde C N1-Methylation / Alkylation Intermediate B->C Imine Reduction D Chromatographic Purification (Silica Gel, DCM/MeOH) C->D Quench & Extract E Target Ligand (e.g., CHI3L1 Probe) D->E ESI-MS / NMR Validation

Fig 1: Synthetic workflow for functionalizing 2-cyclopropyl-1-methylpiperazine derivatives.

Step-by-Step Protocol: Reductive Amination of the Piperazine Core

Causality Note: 1,2-Dichloroethane (DCE) is selected over Dichloromethane (DCM) as the primary solvent because its slightly higher boiling point and dielectric constant provide optimal conditions for imine formation prior to reduction.

  • Imine Formation: Dissolve the chiral 2-cyclopropylpiperazine precursor (1.0 eq) in anhydrous DCE (0.1 M concentration). Add the target aldehyde or ketone (1.2 eq). Stir at room temperature for 2 hours under an inert argon atmosphere to ensure complete imine formation.

  • Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Self-Validation: Monitor the reaction via TLC (Thin-Layer Chromatography) using a Ninhydrin stain; the disappearance of the secondary amine spot confirms the progression of the reaction.

  • Quenching & Extraction: Once complete (typically 4-6 hours), quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer three times with DCM.

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) using a gradient of DCM to 10% Methanol in DCM (containing 0.1% triethylamine to prevent streaking of the basic piperazine).

  • Characterization: Validate the structural integrity via ESI-MS (expecting m/z [M+H]+ corresponding to the specific derivative) and 1H NMR (700 MHz).

Biophysical Characterization: Targeting the CHI3L1 Hydrophobic Cavity

Recent structural biology efforts have demonstrated that 2-cyclopropyl-1-methylpiperazine derivatives act as high-affinity ligands for CHI3L1. The aliphatic side chains of the target protein (Ala138, Leu140) are enclosed by residues Phe58, Ala177, Met204, and Trp358, forming a tight hydrophobic cavity measuring ~4.5 Å in width.

The cyclopropyl ring of the piperazine scaffold perfectly occupies this lipophilic pocket, while the basic nitrogen atoms establish critical hydrogen bonds with Tyr206 and participate in hydrophobic/cation-π interactions with Met204. To validate these interactions, Microscale Thermophoresis (MST) is employed.

MSTWorkflow A Purified CHI3L1 Protein B Fluorescent Labeling (RED-tris-NTA dye) A->B C 16-Point Ligand Titration (Piperazine Derivative) B->C Constant Protein Conc. D Capillary Loading & Quality Control C->D E MST Measurement (25°C, 20-40% Power) D->E Fluorescence Check F KD Quantification (Law of Mass Action) E->F

Fig 2: Microscale Thermophoresis (MST) assay workflow for quantifying binding affinity.

Step-by-Step Protocol: Microscale Thermophoresis (MST) Binding Assay

Causality Note: The assay is specifically performed at 25 °C with low MST power (20–40%). High temperatures (e.g., 37 °C) and high MST powers (60–80%) generate excessive temperature gradients that can thermally distort the binding pocket or induce localized aggregation, leading to skewed KD values.

  • Protein Labeling: Label His-tagged CHI3L1 using a RED-tris-NTA fluorescent dye. Incubate the dye and protein at a 1:1 molar ratio for 30 minutes at room temperature in the dark.

  • Buffer Preparation: Prepare the assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% Tween-20). Causality: Tween-20 is critical to prevent non-specific adsorption of the lipophilic cyclopropyl-piperazine derivatives to the capillary walls.

  • Ligand Titration: Prepare a 16-point 1:1 serial dilution of the 2-cyclopropyl-1-methylpiperazine ligand in the assay buffer. The highest concentration should be at least 10-fold above the expected KD.

  • Incubation: Mix equal volumes of the labeled CHI3L1 (final concentration ~50 nM) and the ligand dilutions. Incubate for 15 minutes at room temperature to reach thermodynamic equilibrium.

  • Capillary Loading & Self-Validation: Load the samples into Monolith NT.115 standard capillaries. Self-Validation Step: Before running the thermophoresis scan, perform a capillary scan to check initial fluorescence. The fluorescence counts must be constant (±10%) across all 16 capillaries. A concentration-dependent drop in fluorescence indicates ligand-induced protein aggregation or quenching, which invalidates the thermophoresis readout.

  • Measurement & Analysis: Run the MST experiment at 25 °C. Extract the normalized fluorescence (Fnorm) data and plot it against the ligand concentration. Fit the data using the KD model (Law of Mass Action) to determine the binding affinity.

Conclusion

The 2-cyclopropyl-1-methylpiperazine scaffold is a highly versatile and structurally rigidified building block. By carefully controlling its synthesis through optimized reductive amination and rigorously validating its target engagement via low-temperature MST, researchers can leverage this moiety to probe complex hydrophobic biological cavities, paving the way for novel anti-inflammatory and antineoplastic therapeutics.

References

  • Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 2-cyclopropyl-1-methylpiperazine (C8H16N2) - Compound Summary PubChem Compound Database (National Center for Biotechnology Information) URL:[Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review Asian Pacific Journal of Health Sciences URL: [Link]

Technical Whitepaper: Physical, Chemical, and Mechanistic Profiling of 2-Cyclopropyl-1-methylpiperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the selection of highly specific heterocyclic building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 2-cyclopropyl-1-methylpiperazine is an advanced, conformationally restricted diamine scaffold. By combining a basic piperazine core with strategic N1-methylation and C2-cyclopropyl substitution, this compound serves as a critical fragment in the synthesis of high-affinity ligands. Most notably, it has been successfully deployed as a carbohydrate mimetic in the development of tool probes targeting Chitinase-3-like protein 1 (CHI3L1), a glycoprotein heavily implicated in inflammation, fibrosis, and oncology 1.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural mechanics, and validated experimental protocols for its integration into medicinal chemistry workflows.

Molecular Identity & Physicochemical Profile

The physical and chemical properties of 2-cyclopropyl-1-methylpiperazine dictate its behavior in both synthetic reactions and biological systems. The N1-methyl group eliminates one hydrogen bond donor, which significantly lowers the desolvation energy penalty when the molecule enters a hydrophobic protein cleft. Simultaneously, the C2-cyclopropyl group introduces steric bulk that restricts the piperazine ring's conformational flexibility, favoring a bioactive chair conformation that enhances target affinity.

Quantitative Data Summary
PropertyValueSource / Scientific Rationale
Chemical Name 2-cyclopropyl-1-methylpiperazineStandard IUPAC nomenclature 2
CAS Registry Number 1342567-01-4Chemical substance identification 2
Molecular Formula C8H16N2Core atomic composition 3
Monoisotopic Mass 140.13135 DaExact mass for high-res MS validation 3
SMILES String CN1CCNCC1C2CC2Topological structure representation 3
Predicted XlogP 0.4Indicates a balanced hydrophilic-lipophilic profile 3
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsN4 acts as a donor; N1 and N4 act as acceptors.

Structural Mechanics & Target Engagement

In the context of CHI3L1 inhibition, piperazine derivatives act as powerful carbohydrate mimetics. The structural homology between human CHIT1 and CHI3L1 involves a highly conserved sugar recognition mechanism.

When a 2-cyclopropyl-1-methylpiperazine derivative enters the CHI3L1 binding cleft, the piperazine ring demonstrates a high propensity for CH-π interactions with adjacent tryptophan residues (Trp99 and Trp352) 1. Concurrently, the cyclopropyl moiety projects into a tight hydrophobic cavity (measuring ~4.5 Å in width) delineated by Leu140, Phe261, and Met204, providing significant entropic gains through the displacement of high-energy water molecules [[1]]().

BindingMechanism Ligand Piperazine Ring (Carbohydrate Mimetic) Trp99 Trp99 & Trp352 (CHI3L1 Cleft) Ligand->Trp99 CH-π Hydrophobic Leu140 & Phe261 (Hydrophobic Pocket) Ligand->Hydrophobic Steric fit Interaction CH-π & Hydrophobic Stabilization Trp99->Interaction Hydrophobic->Interaction Inhibition Target Inhibition Interaction->Inhibition

Binding mechanism of piperazine derivatives within the CHI3L1 hydrophobic cleft.

Chemical Reactivity & Synthetic Integration

As a secondary amine at the N4 position, 2-cyclopropyl-1-methylpiperazine is primed for functionalization via reductive amination, alkylation, or acylation. A landmark application of this scaffold is the synthesis of (2S,5S)-5-(4-Chlorobenzyl)-2-cyclopropyl-1-methylpiperazine (Compound 37d), a potent ligand developed to probe CHI3L1 1.

The reductive amination pathway is preferred over direct alkylation to prevent over-alkylation and to maintain strict chemoselectivity.

SynthesisWorkflow Step1 Precursor 37c (Piperazine Core) Step2 Imine Formation Aldehyde + Et3N in DCE Step1->Step2 Base liberation Step3 Reductive Amination NaBH(OAc)3, RT, 16h Step2->Step3 Chemoselective reduction Step4 Product 37d (2-cyclopropyl-1-methylpiperazine deriv.) Step3->Step4 45% Yield

Synthetic workflow for 2-cyclopropyl-1-methylpiperazine derivatives via reductive amination.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols outline the exact causality behind the methodological choices for synthesizing and testing derivatives of 2-cyclopropyl-1-methylpiperazine.

Protocol A: Reductive Amination for Piperazine N-Alkylation (Synthesis of Compound 37d)

Causality Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over NaBH4 because it is a milder reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde. 1,2-Dichloroethane (DCE) is utilized as the solvent because its dielectric constant optimally stabilizes the iminium intermediate 1.

  • Preparation: Dissolve the piperazine precursor (e.g., compound 37c, 1.79 mmol) and the target aldehyde in anhydrous 1,2-dichloroethane (DCE).

  • Base Liberation: Add Triethylamine (Et3N) to neutralize any hydrochloride salts and liberate the free secondary amine. Stir at room temperature (RT) for 30 minutes to allow imine formation.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 - 2.0 eq).

  • Incubation: Stir the reaction mixture continuously at RT for 16 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

  • Validation: Confirm product identity via ESI-MS. For compound 37d, the self-validating target mass is m/z 265.2/267.2 [M + H]+ 1.

Protocol B: Microscale Thermophoresis (MST) Assay for Binding Affinity (KD)

Causality Rationale: MST must be conducted at 25 °C with low laser power (20–40%). High MST powers (60–80%) at a 37 °C onset temperature generate severe temperature gradients that cause localized unfolding and aggregation of CHI3L1, leading to artificially skewed KD values 1.

  • Protein Preparation: Prepare the target protein (mCHI3L1) in the designated assay buffer.

  • Ligand Titration: Prepare a 16-step serial dilution of the synthesized 2-cyclopropyl-1-methylpiperazine ligand.

  • Equilibration: Mix the ligand dilutions 1:1 with a constant concentration of mCHI3L1. Incubate in the dark for 15–30 minutes at room temperature to achieve thermodynamic binding equilibrium.

  • Capillary Loading: Load the equilibrated samples into standard MST glass capillaries.

  • Thermophoresis Execution: Analyze the capillaries using an MST instrument (e.g., Monolith NT.115). Crucially, set the ambient temperature to 25 °C and the MST power to 20–40% to maintain a low temperature gradient 1.

  • Data Validation: Check the initial fluorescence counts across all capillaries to confirm the absence of ligand-induced protein aggregation. Fit the normalized fluorescence (ΔFnorm) data to a 1:1 binding model to extract the KD.

Conclusion

2-cyclopropyl-1-methylpiperazine is far more than a simple diamine; it is a meticulously engineered fragment that balances lipophilicity, basicity, and steric geometry. By acting as a rigid carbohydrate mimetic, it enables the successful targeting of complex glycoproteins like CHI3L1. Mastering its chemical reactivity—particularly through controlled reductive amination—and validating its target engagement via low-power MST assays empowers drug development professionals to confidently integrate this scaffold into next-generation therapeutics.

References

  • [2] Title: 2-cyclopropyl-1-methylpiperazine — Chemical Substance Information Source: NextSDS URL:

  • [3] Title: 2-cyclopropyl-1-methylpiperazine (C8H16N2) - PubChemLite Source: University of Luxembourg (uni.lu) URL:

  • [1] Title: Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1 Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Introduction: The Piperazine Moiety and the Imperative of Early Safety Profiling

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for establishing the preliminary toxicity and safety profile of novel piperazine derivatives, using the hypothetical compound 2-cyclopropyl-1-methylpiperazine as a representative example. The methodologies outlined herein are designed to be self-validating systems, grounded in established regulatory guidelines and best practices in drug development.

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas, from oncology to psychiatry. Its prevalence is due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its straightforward synthesis. However, the basic nitrogen atoms that confer these advantages can also be a source of toxicological liabilities, including potential off-target interactions and metabolic instability.

Therefore, a robust and early assessment of the toxicity and safety profile of any novel piperazine-containing compound, such as 2-cyclopropyl-1-methylpiperazine, is not merely a regulatory hurdle but a critical step in de-risking a drug development program. This guide outlines a logical, multi-tiered approach to this preliminary assessment, from in silico prediction to in vivo studies.

Tier 1: In Silico and In Vitro Profiling

The initial phase of safety assessment focuses on high-throughput, low-compound-consumption methods to identify potential liabilities early.

Computational Toxicology (In Silico)

Before synthesis or extensive biological testing, computational models can predict potential toxicities based on the chemical structure of 2-cyclopropyl-1-methylpiperazine. These models are trained on large datasets of known toxicants and can identify structural alerts.

  • Genotoxicity Prediction: Software like DEREK Nexus® can identify structural motifs associated with mutagenicity or clastogenicity.

  • hERG Inhibition Prediction: Quantitative Structure-Activity Relationship (QSAR) models are employed to predict the likelihood of blocking the hERG potassium channel, a key indicator of potential cardiotoxicity.

  • Metabolite Prediction: Tools like Meteor Nexus® can predict the likely metabolites of the parent compound, which may themselves have toxic properties.

The insights from these in silico tools guide the design and prioritization of subsequent in vitro and in vivo studies.

In Vitro Cytotoxicity

The first experimental step is to assess the general cytotoxicity of the compound.

Protocol: MTT Assay for Cytotoxicity in HepG2 Cells

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Dosing: A stock solution of 2-cyclopropyl-1-methylpiperazine is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The medium in the wells is replaced with the compound-containing medium. A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for 24 or 48 hours.

  • MTT Addition: 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours.

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control, and the IC50 (the concentration that inhibits 50% of cell viability) is determined.

Cardiovascular Safety: hERG Channel Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias. Therefore, early assessment of hERG liability is critical.

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: HEK293 cells stably expressing the hERG channel are used.

  • Assay Platform: An automated patch-clamp system (e.g., QPatch or Patchliner) is utilized for high-throughput analysis.

  • Procedure:

    • Cells are prepared and placed into the system.

    • A stable baseline hERG current is established.

    • 2-cyclopropyl-1-methylpiperazine is applied at various concentrations (e.g., 0.1, 1, 10, 30 µM).

    • The hERG current is measured after compound application.

    • A known hERG inhibitor (e.g., E-4031) is used as a positive control.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined. An IC50 > 30 µM is generally considered low risk.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's potential to cause gene mutations.

Protocol: Mini-Ames Test

  • Bacterial Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used, which are sensitive to different types of mutagens.

  • Metabolic Activation: The assay is performed with and without the addition of a rat liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

  • Procedure:

    • The test compound, the bacterial strain, and either S9 mix or a buffer are combined in a 24- or 48-well plate.

    • The mixture is incubated.

    • The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted.

  • Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (vehicle control) level in any of the tested strains.

Tier 2: In Vivo Acute Toxicity Study

If the in vitro profile is acceptable, a preliminary in vivo study is conducted to assess the compound's effects in a whole organism.

Study Design and Rationale

An acute toxicity study in rodents provides initial information on the maximum tolerated dose (MTD) and identifies potential target organs for toxicity. The design should be based on OECD Guideline 423 (Acute Toxic Class Method).

Experimental Workflow for Acute Toxicity Study

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Definitive MTD Study A Select Animal Model (e.g., Sprague-Dawley Rats, 3/sex/group) B Administer Single Dose (e.g., 10, 100, 1000 mg/kg, p.o.) A->B C Observe for 14 Days (Clinical signs, body weight, mortality) B->C D Select Doses Based on Phase 1 (e.g., 50, 150, 500 mg/kg) C->D Inform Dose Selection E Dose Animals (5/sex/group) and Observe for 14 Days D->E F Terminal Procedures (Blood collection for clinical pathology, gross necropsy, tissue collection) E->F

Caption: Workflow for an in vivo acute toxicity study.

Protocol: Acute Oral Toxicity Study in Rats

  • Animal Model: Young adult Sprague-Dawley rats (8-12 weeks old).

  • Housing: Animals are housed in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Dose Formulation: 2-cyclopropyl-1-methylpiperazine is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water).

  • Administration: A single dose is administered by oral gavage.

  • Observations:

    • Mortality and Clinical Signs: Animals are observed for mortality, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic/central nervous system activity) are recorded at regular intervals for 14 days.

    • Body Weight: Individual animal weights are recorded prior to dosing and at least weekly thereafter.

  • Terminal Procedures: At the end of the 14-day observation period, surviving animals are euthanized.

    • Gross Necropsy: A complete gross examination of all organs and tissues is performed.

    • Histopathology (Optional but Recommended): Key organs (e.g., liver, kidneys, spleen, heart, brain) from animals in the highest dose group and any animals that died prematurely are preserved for potential histopathological examination.

Data Synthesis and Interpretation

The data from these preliminary studies are synthesized to form an initial safety profile and to inform a go/no-go decision for further development.

Table 1: Hypothetical Preliminary Toxicity Profile of 2-cyclopropyl-1-methylpiperazine

AssayEndpointResultInterpretation
In Vitro
HepG2 CytotoxicityIC50> 100 µMLow potential for direct cellular toxicity.
hERG InhibitionIC5045 µMLow risk of cardiac arrhythmia.
Ames Test-NegativeNo evidence of mutagenic potential.
In Vivo (Rat)
Acute Oral ToxicityMTD~500 mg/kgModerate acute toxicity.
Clinical Signs-Sedation at high dosesPotential for CNS effects.
Gross Necropsy-No remarkable findingsNo obvious target organ toxicity at a single high dose.

Based on this hypothetical profile, 2-cyclopropyl-1-methylpiperazine would be considered a candidate with a reasonably clean preliminary safety profile, warranting further investigation in repeat-dose toxicity studies.

Conclusion

This guide provides a foundational framework for the preliminary toxicity and safety assessment of novel piperazine derivatives. By integrating in silico, in vitro, and in vivo methodologies, researchers can efficiently identify potential liabilities, prioritize promising candidates, and make informed decisions in the drug discovery and development process. This structured approach not only satisfies regulatory expectations but also aligns with the ethical principles of minimizing animal use while maximizing the acquisition of critical safety data.

References

  • Lhasa Limited. Derek Nexus: Deductive Reasoning for Toxicity Assessment.[Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463–469. [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29–60. [Link]

  • OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

The Role of 2-Cyclopropyl-1-methylpiperazine in Receptor Binding Studies: A Structural and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern medicinal chemistry, the piperazine ring is a ubiquitous pharmacophore. However, the targeted functionalization of this ring—specifically via the 2-cyclopropyl-1-methylpiperazine moiety—has emerged as a highly sophisticated strategy to fine-tune receptor affinity, subtype selectivity, and pharmacokinetic stability. As a Senior Application Scientist, I frequently utilize this scaffold in the design and evaluation of high-affinity ligands for G protein-coupled receptors (GPCRs), such as Dopamine D3 and Histamine H3 receptors, as well as novel soluble targets like Chitinase-3-Like Protein 1 (CHI3L1).

This technical guide dissects the structural causality behind the 2-cyclopropyl-1-methylpiperazine scaffold and outlines self-validating experimental protocols for accurately quantifying its binding kinetics.

Structural Rationale & Pharmacophore Dynamics

The addition of a cyclopropyl group at the 2-position and a methyl group at the 1-position of the piperazine ring fundamentally alters the molecule's interaction with target binding pockets. The causality behind these modifications includes:

  • Conformational Restriction: The cyclopropyl ring introduces severe steric constraints, locking the piperazine chair conformation into a specific orientation. This rigidification reduces the entropic penalty upon binding to the receptor's orthosteric site, directly contributing to enhanced binding affinity[1].

  • Enhanced Lipophilicity & CH-π Interactions: The cyclopropyl moiety increases the localized lipophilicity of the scaffold. This allows the ligand to engage in robust CH-π interactions with conserved aromatic residues (e.g., Tryptophan or Phenylalanine) within the hydrophobic sub-pockets of receptors like 2[2].

  • Basicity Tuning & Salt Bridge Formation: The N-methyl group modulates the pKa of the adjacent piperazine nitrogen. In aminergic GPCRs (e.g., D3R and H3R), this basic nitrogen forms a critical ionic bond (salt bridge) with a highly conserved Aspartate residue (Asp3.32) in 3[3]. The methyl group prevents rapid oxidative metabolism while maintaining optimal basicity for this crucial interaction.

Target Applications and Binding Profiles

The 2-cyclopropyl-1-methylpiperazine scaffold is a privileged structure across multiple therapeutic targets. Table 1 summarizes its impact on binding affinity and selectivity based on recent pharmacological evaluations.

Table 1: Comparative Binding Affinities of Piperazine Derivatives

Target ReceptorScaffold ModificationAssay TypeAffinity (Ki/KD)Selectivity Profile
Dopamine D3R Unsubstituted PiperazineRadioligand~45 nMLow (D3R ≈ D2R)
Dopamine D3R 2-Cyclopropyl-1-methylpiperazineRadioligand< 5.0 nMHigh (D3R > D2R)
Histamine H3R 2-Cyclopropyl-1-methylpiperazineRadioligand~40 nMHigh (H3R > H4R)
CHI3L1 (2S,5S)-derivativeMST~150 nMHigh (CHI3L1 > CHI3L2)

Experimental Methodologies: Self-Validating Workflows

To accurately measure the binding affinity of 2-cyclopropyl-1-methylpiperazine derivatives, the assay must be tailored to the biophysical nature of the target protein. Below are two field-proven, self-validating protocols.

Protocol A: Radioligand Competition Binding Assay (For GPCRs)

GPCRs like D3R and H3R require a lipid bilayer to maintain their active conformation. Therefore, membrane preparations are mandatory.

Causality & Logic: We utilize a competition assay rather than direct saturation binding because synthesizing radiolabeled versions of every novel derivative is cost-prohibitive. We measure the displacement of a known, high-affinity radioligand to calculate the test compound's affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing the human D3R or H3R in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes to isolate the active membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µL of membrane suspension (approx. 10 µg protein/well), 25 µL of radioligand (e.g., [3H]-N-methylspiperone at 0.5 nM), and 25 µL of the 2-cyclopropyl-1-methylpiperazine test compound (serial dilutions from 10 pM to 10 µM).

  • Self-Validation (Controls):

    • Total Binding (TB): Add buffer instead of the test compound.

    • Non-Specific Binding (NSB): Add 10 µM Haloperidol (for D3R). Validation Check: A robust assay requires the NSB to be < 20% of TB.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to neutralize charge and reduce non-specific binding).

  • Quantification & Analysis: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Read in a liquid scintillation counter. Calculate the IC50 using non-linear regression. Convert IC50 to the absolute affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD).

Protocol B: Microscale Thermophoresis (MST) (For Soluble Targets)

For soluble targets like CHI3L1, immobilization-free techniques like MST are superior. MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.

Causality & Logic: Immobilizing CHI3L1 on a biosensor chip (e.g., Surface Plasmon Resonance) can occlude the binding pocket. MST avoids this artifact by measuring binding in free solution.

Step-by-Step Methodology:

  • Protein Labeling: Label purified CHI3L1 protein with a RED-NHS fluorescent dye (targeting primary amines). Purify the labeled protein using a size-exclusion column to remove free dye.

  • Titration Series: Prepare a 16-point 1:1 serial dilution of the 2-cyclopropyl-1-methylpiperazine derivative in assay buffer (PBS, 0.05% Tween-20, 5% DMSO) starting from 50 µM.

  • Complex Formation: Mix equal volumes (10 µL) of the labeled CHI3L1 (final concentration 20 nM) and the ligand dilutions. Incubate for 15 minutes at room temperature.

  • Self-Validation (Capillary Scan): Load samples into standard MST capillaries. Perform a preliminary capillary scan to ensure initial fluorescence counts are uniform across all 16 capillaries (±10%). Validation Check: If ligand-induced quenching is observed, an SDS denaturation test must be performed to confirm the quenching is binding-specific and not due to compound aggregation.

  • Thermophoresis Measurement: Apply an IR laser (MST power 20-40%) to create a temperature gradient. Record the change in fluorescence as the complex moves out of the heated zone.

  • Data Analysis: Plot the normalized fluorescence (Fnorm) against ligand concentration to derive the dissociation constant (KD).

Visualizations of Workflows and Mechanisms

Workflow Start Ligand Design: 2-Cyclopropyl-1-methylpiperazine Target Target Selection Start->Target GPCR GPCR Targets (e.g., D3R, H3R) Target->GPCR NonGPCR Soluble Targets (e.g., CHI3L1) Target->NonGPCR Assay1 Radioligand Binding Assay (Membrane Extracts) GPCR->Assay1 Insoluble Assay2 Microscale Thermophoresis (Purified Protein in Solution) NonGPCR->Assay2 Soluble Data1 Cheng-Prusoff Equation (Calculate Ki) Assay1->Data1 Data2 Thermophoretic Shift (Calculate KD) Assay2->Data2

Decision matrix and workflow for selecting binding assays based on target solubility.

Mechanism Ligand 2-Cyclopropyl-1- methylpiperazine Receptor Gi/o-Coupled GPCR (D3R / H3R) Ligand->Receptor Salt Bridge (Asp3.32) GProt Gαi/o Subunit Receptor->GProt Activation Effector Adenylyl Cyclase GProt->Effector Inhibition cAMP cAMP Production Effector->cAMP Decrease

Downstream Gi/o signaling pathway modulated by piperazine-derived GPCR ligands.

Conclusion

The 2-cyclopropyl-1-methylpiperazine moiety is far more than a simple chemical linker; it is a highly engineered pharmacophore that dictates the thermodynamic and kinetic success of receptor-ligand interactions. By rigorously applying the self-validating biophysical and radiometric protocols outlined above, researchers can accurately quantify the binding advantages conferred by this structural motif and accelerate the development of highly selective therapeutic agents.

References

  • [2] Title: Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1. Source: Journal of Medicinal Chemistry - ACS Publications. URL:

  • [1] Title: Design, Synthesis, and Structure–Activity Relationship Studies of a Series of[4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Source: PMC - NIH. URL:

  • [3] Title: Dual Histamine H3R/Serotonin 5-HT4R Ligands with Antiamnesic Properties: Pharmacophore-Based Virtual Screening and Polypharmacology. Source: Journal of Chemical Information and Modeling - ACS Publications. URL:

Sources

Pharmacological Activity and Scaffold Utility of 2-Cyclopropyl-1-methylpiperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of small-molecule pharmacokinetics (PK) and target engagement often relies on the strategic functionalization of saturated heterocycles. 2-Cyclopropyl-1-methylpiperazine has emerged as a privileged chemical building block, particularly in the development of central nervous system (CNS) therapeutics and targeted oncology probes. Rather than acting as a standalone drug, this highly specialized moiety is grafted onto molecular scaffolds to modulate basicity, evade efflux pumps, and enforce specific conformational geometries.

This whitepaper provides an in-depth technical analysis of the pharmacological utility of 2-cyclopropyl-1-methylpiperazine, detailing its structural rationale, its critical role in inhibiting Chitinase-3-like protein 1 (CHI3L1) in glioblastoma[1], and the self-validating experimental protocols required to evaluate its efficacy.

Structural and Physicochemical Rationale

The incorporation of a 2-cyclopropyl-1-methylpiperazine moiety into a drug candidate is rarely accidental; it is a calculated structural intervention designed to solve specific developability bottlenecks.

Basicity Modulation and Efflux Evasion

Unsubstituted piperazines typically possess a highly basic secondary amine ( pKa​≈9.8 ), which results in protonation at physiological pH. While this enhances aqueous solubility, it severely limits Blood-Brain Barrier (BBB) penetration due to active clearance by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters[2].

  • The Causality: The addition of a methyl group at the N1 position and a cyclopropyl group at the C2 position introduces steric hindrance and inductive effects that lower the pKa​ of the basic nitrogen to approximately 8.0–8.5. This reduction in basicity decreases the fraction of ionized molecules, directly correlating with a lower Efflux Ratio (ER) and higher brain exposure ( Kp,uu​ )[2].

Breaking Molecular Planarity

Flat, highly aromatic molecules tend to suffer from poor kinetic solubility due to tight crystal lattice packing.

  • The Causality: The sp3 -hybridized piperazine ring, combined with the out-of-plane cyclopropyl and methyl substituents, breaks molecular planarity. This structural disruption significantly enhances kinetic solubility, with optimized derivatives achieving solubilities exceeding 750 µM[3].

Metabolic Stability

While standard alkyl chains (e.g., isopropyl groups) are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, the cyclopropyl ring offers superior metabolic stability. The increased s -character of the cyclopropyl carbon-carbon bonds mimics double bonds, making them resistant to standard aliphatic oxidation[4].

Target Engagement: The CHI3L1 Paradigm

Chitinase-3-like protein 1 (CHI3L1) is a glycoprotein heavily implicated in inflammation, fibrosis, and glioblastoma progression. Historically, targeting CHI3L1 has been difficult due to the lack of a defined enzymatic active site. However, recent breakthroughs have utilized 2-cyclopropyl-1-methylpiperazine derivatives to achieve nanomolar binding affinities[1].

Mechanism of Action

In the binding pocket of CHI3L1, the positively ionizable nitrogen of the piperazine ring acts as a critical pharmacophore. Crystallographic data reveals that this nitrogen forms a strong π -cation interaction with the Trp99 residue and electrostatic bonds with Asp207 [5].

  • Conformational Locking: The steric bulk of the 2-cyclopropyl group forces the piperazine ring into a specific chair conformation, perfectly aligning the N -methyl group to stabilize Trp99 in a conformation that physically blocks the binding of natural oligosaccharides[5]. This disrupts downstream STAT3 and MAPK signaling pathways, effectively halting tumor proliferation[3].

CHI3L1_Pathway CHI3L1 CHI3L1 (YKL-40) Receptor Receptor Activation (e.g., RAGE / IL-13Rα2) CHI3L1->Receptor Binds Signaling STAT3 / MAPK Signaling Receptor->Signaling Activates Tumor Glioblastoma Progression & Fibrosis Signaling->Tumor Promotes Inhibitor 2-Cyclopropyl-1-methylpiperazine Derivative Trp99 Trp99 / Asp207 Stabilization Inhibitor->Trp99 Induces Trp99->CHI3L1 Blocks Binding Pocket

Mechanism of CHI3L1 inhibition via Trp99 stabilization by piperazine derivatives.

Pharmacokinetic Data Summary

The functionalization of drug scaffolds with 2-cyclopropyl-1-methylpiperazine yields profound improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Table 1 summarizes the quantitative impact of this substitution compared to an unsubstituted piperazine core, demonstrating the transition from a poorly penetrant compound to a CNS-ready candidate[3],[2].

Table 1: Impact of Piperazine Substitution on Physicochemical and PK Parameters

Structural MotifEstimated pKa​ (Basic N)Kinetic Solubility (µM)Efflux Ratio (MDCK-MDR1)Brain-to-Plasma Ratio ( Kp,uu​ )
Unsubstituted Piperazine Core ~9.8< 50> 3.0 (High Efflux)< 0.1 (Poor BBB Penetration)
2-Cyclopropyl-1-methylpiperazine ~8.2> 750< 1.5 (Low Efflux)~ 0.6 (High BBB Penetration)

Experimental Protocols for Validation

To ensure scientific integrity, the evaluation of 2-cyclopropyl-1-methylpiperazine derivatives requires orthogonal, self-validating assay systems. Below are the step-by-step methodologies for validating target affinity and CNS penetrance.

Protocol 1: Microscale Thermophoresis (MST) for Kd​ Determination

Rationale: MST is selected over Surface Plasmon Resonance (SPR) because it measures binding events in free solution. Immobilizing piperazine derivatives on an SPR chip often masks the basic nitrogen, leading to false negatives[1].

  • Protein Labeling: Label recombinant human CHI3L1 protein with a RED-NHS fluorescent dye (NanoTemper Technologies). Achieve a degree of labeling (DOL) between 0.6 and 1.0.

  • Ligand Titration: Prepare a 16-point serial dilution of the 2-cyclopropyl-1-methylpiperazine derivative in assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% Tween-20). The concentration should range from 1 mM down to 30 nM.

  • Incubation: Mix equal volumes (10 µL) of the labeled CHI3L1 (final concentration 10 nM) and the ligand dilutions. Incubate in the dark at 25°C for 15 minutes to reach thermodynamic equilibrium.

  • Measurement: Load the samples into standard Monolith NT.115 capillaries. Run the MST assay at 20–40% MST power and 20% LED power[1].

  • Data Analysis: Plot the change in normalized fluorescence ( ΔFnorm​ ) against ligand concentration. Fit the data using the Kd​ model in the MO.Affinity Analysis software to determine the dissociation constant.

Protocol 2: In Vitro BBB Permeability (MDCK-MDR1 Assay)

Rationale: Passive permeability assays (like PAMPA) cannot detect active efflux. Using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene allows for the calculation of the Efflux Ratio (ER), definitively proving whether the cyclopropyl/methyl substitutions successfully evaded P-gp[2].

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 5-7 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing: Prepare the test compound at 5 µM in HBSS buffer (pH 7.4).

  • Apical to Basolateral (A-B) Transport: Add 300 µL of the dosing solution to the apical chamber and 500 µL of blank buffer to the basolateral chamber.

  • Basolateral to Apical (B-A) Transport: In separate wells, add 500 µL of dosing solution to the basolateral chamber and 300 µL of blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from the receiver chambers at t=120 min.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) for both directions.

  • Validation: Calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER<2.0 confirms successful evasion of efflux pumps.

Workflow Synthesis Synthesis of Piperazine Derivatives MST Microscale Thermophoresis (MST) Binding Assay Synthesis->MST Step 1: Target Affinity PAMPA MDCK-MDR1 Permeability (Efflux Ratio) MST->PAMPA Step 2: PK Profiling Spheroid 3D Glioblastoma Spheroid Viability PAMPA->Spheroid Step 3: Functional Efficacy Lead Lead Compound Selection Spheroid->Lead Step 4: Optimization

Step-by-step workflow for validating piperazine-based CNS candidates.

Conclusion & Future Perspectives

The integration of 2-cyclopropyl-1-methylpiperazine into small-molecule drug design represents a masterclass in modern medicinal chemistry. By precisely tuning steric bulk and electronic distribution, this scaffold transforms poorly soluble, efflux-prone molecules into highly bioavailable, CNS-penetrant therapeutics. Its proven efficacy in stabilizing the Trp99 residue of CHI3L1 opens new frontiers in the treatment of glioblastoma and severe fibrotic diseases. Future drug development pipelines will likely expand the use of this privileged motif beyond oncology, leveraging its superior pharmacokinetic profile for neurodegenerative disease targeting.

References

  • Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1 Journal of Medicinal Chemistry - ACS Publications[Link]

  • Virtual Screening-Guided Discovery of Small-Molecule CHI3L1 Inhibitors with Functional Activity in Glioblastoma Spheroids ACS Medicinal Chemistry Letters - ACS Publications[Link]

  • Structural Optimization of CHI3L1 Inhibitors with Improved Pharmacokinetics and Functional Activity in 3D Glioblastoma Models bioRxiv[Link]

  • Pharmacokinetic and Pharmacodynamic Evaluation of PZ-2891, an Anti-Alzheimer's Disease Agonist of PANK2 PMC - National Institutes of Health[Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Methodological & Application

Application Note: Synthesis and Isolation Protocol for 2-Cyclopropyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

Substituted piperazines are ubiquitous pharmacophores in medicinal chemistry, frequently utilized to modulate physicochemical properties, improve metabolic stability, and establish critical hydrogen-bonding networks within target binding pockets [1]. Specifically, 2-cyclopropyl-1-methylpiperazine (Molecular Formula: C8H16N2; Monoisotopic Mass: 140.13 Da) [2] provides a rigidified, sterically demanding vector that can influence the conformational preference of the piperazine ring, a strategy recently highlighted in the development of high-affinity small molecule ligands [1].

Direct methylation of 2-cyclopropylpiperazine typically results in an intractable mixture of N1-methylated, N4-methylated, and N1,N4-dimethylated products due to the comparable nucleophilicity of the two secondary amines. To achieve absolute regiocontrol, this protocol employs a three-step Protection-Methylation-Deprotection sequence.

Causality in Experimental Design
  • Regioselective Protection: The N4 position of 2-cyclopropylpiperazine is significantly less sterically hindered than the N1 position (which is adjacent to the cyclopropyl group). By exploiting this steric disparity, we can selectively protect N4 using Di-tert-butyl dicarbonate (Boc₂O) at low temperatures.

  • Reductive Amination: With N4 protected, the N1 position is subjected to reductive amination using aqueous formaldehyde and sodium triacetoxyborohydride (STAB). STAB is selected over sodium borohydride (NaBH₄) because its electron-withdrawing acetoxy groups reduce its reducing power, preventing the premature reduction of formaldehyde to methanol before the intermediate iminium ion can form.

  • Orthogonal Deprotection: The Boc group is cleanly cleaved using anhydrous acidic conditions (4M HCl in dioxane), yielding the target compound as a highly pure hydrochloride salt, preventing the formation of emulsions common in aqueous workups of highly polar diamines.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected outcomes for the validated synthetic route.

StepReactionReagents & EquivalentsTemp / TimeExpected YieldPurity (LC-MS)
1 N4-Boc Protection2-Cyclopropylpiperazine (1.0 eq)Boc₂O (1.0 eq)Et₃N (1.2 eq)0 °C to RT4 hours85 - 90%> 95%
2 N1-MethylationIntermediate 1 (1.0 eq)CH₂O (37% aq, 1.5 eq)NaBH(OAc)₃ (2.0 eq)RT12 hours75 - 82%> 98%
3 Boc DeprotectionIntermediate 2 (1.0 eq)4M HCl in Dioxane (10.0 eq)RT2 hours> 95%> 99%

Synthetic Workflow Visualization

G SM 2-Cyclopropylpiperazine (Starting Material) Step1 Step 1: Regioselective N4-Boc Protection SM->Step1 Int1 4-Boc-2-cyclopropylpiperazine (Intermediate 1) Step1->Int1 Step2 Step 2: N1-Methylation (Reductive Amination) Int1->Step2 Int2 4-Boc-2-cyclopropyl- 1-methylpiperazine Step2->Int2 Step3 Step 3: Acidic Deprotection Int2->Step3 Product 2-Cyclopropyl- 1-methylpiperazine (Target Product) Step3->Product

Figure 1: Three-step regioselective synthetic workflow for 2-cyclopropyl-1-methylpiperazine.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of tert-butyl 3-cyclopropylpiperazine-1-carboxylate (Intermediate 1)

Objective: Selectively mask the less hindered N4 amine to direct subsequent alkylation.

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 2-cyclopropylpiperazine (10.0 mmol, 1.26 g) and anhydrous Dichloromethane (DCM, 30 mL).

  • Base Addition: Add Triethylamine (Et₃N, 12.0 mmol, 1.67 mL) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Reagent Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 10.0 mmol, 2.18 g) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel to prevent localized excess and potential di-protection.

  • Reaction Execution: Allow the reaction to warm to room temperature (RT) naturally and stir for 4 hours. Monitor reaction completion via TLC (eluent: 10% MeOH in DCM with 1% NH₄OH).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, gradient 0-10% MeOH in DCM) to yield Intermediate 1 as a pale yellow oil.

Step 2: Synthesis of tert-butyl 3-cyclopropyl-4-methylpiperazine-1-carboxylate (Intermediate 2)

Objective: Alkylate the sterically hindered N1 amine via reductive amination.

  • Preparation: Dissolve Intermediate 1 (8.0 mmol, 1.81 g) in 1,2-Dichloroethane (DCE, 25 mL) in a round-bottom flask.

  • Imine Formation: Add Formaldehyde (37% aqueous solution, 12.0 mmol, 0.89 mL). Stir the mixture at RT for 30 minutes to allow for the formation of the intermediate iminium ion. Note: DCE is preferred over DCM here as it provides better solubility for the intermediate complex.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 16.0 mmol, 3.39 g) in small portions over 15 minutes to control the mild exothermic reaction.

  • Reaction Execution: Stir the opaque suspension at RT for 12 hours.

  • Workup: Carefully quench the reaction by adding 1N NaOH (20 mL) until the pH is approximately 10. Caution: Gas evolution (H₂) will occur. Stir for 15 minutes until the layers become clear.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield Intermediate 2. This intermediate is typically pure enough (>95%) to use in the next step without further chromatographic purification.

Step 3: Synthesis of 2-Cyclopropyl-1-methylpiperazine dihydrochloride (Target Product)

Objective: Remove the Boc protecting group to liberate the free diamine.

  • Preparation: Dissolve Intermediate 2 (6.0 mmol, 1.44 g) in anhydrous DCM (10 mL) and cool to 0 °C.

  • Deprotection: Slowly add a solution of 4M HCl in Dioxane (60.0 mmol, 15.0 mL).

  • Reaction Execution: Remove the ice bath and stir the mixture at RT for 2 hours. A white precipitate (the dihydrochloride salt of the product) will begin to form within 30 minutes.

  • Isolation: Upon complete consumption of the starting material (verified by LC-MS), add diethyl ether (20 mL) to fully precipitate the product.

  • Filtration: Filter the resulting suspension through a sintered glass funnel. Wash the white solid with cold diethyl ether (2 × 10 mL).

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to yield 2-cyclopropyl-1-methylpiperazine dihydrochloride as a highly pure, hygroscopic white powder. Store under an inert atmosphere in a desiccator.

References

  • Mazur, M., et al. (2024). Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1. Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54518089, 2-cyclopropyl-1-methylpiperazine. PubChem. Available at:[Link]

Advanced Application Note: 2-Cyclopropyl-1-methylpiperazine as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is a ubiquitous, privileged scaffold in medicinal chemistry, historically utilized to modulate solubility, basicity, and pharmacokinetic profiles[1]. However, as drug targets become more complex, simple piperazines often suffer from metabolic liabilities (e.g., rapid N-dealkylation) or excessive conformational flexibility that dilutes target affinity. 2-Cyclopropyl-1-methylpiperazine emerges as a highly specialized building block designed to solve these issues. By integrating an N-methyl cap and an alpha-cyclopropyl group, this building block offers precise conformational control, enhanced metabolic shielding, and tuned basicity, making it an ideal vector for lead optimization and the development of high-affinity tool probes.

Mechanistic Insights & Physicochemical Rationale

The "Cyclopropyl Effect" and Conformational Locking

The introduction of a cyclopropyl group adjacent to the piperazine nitrogen is not merely a steric addition; it fundamentally alters the ring's 3D geometry. Recent structural studies have documented the "surprising cyclopropyl effect," wherein small, constrained rings shift the conformational equilibria of adjacent substituents, driving them into an axial position to minimize torsional and steric strain[2]. For 2-cyclopropyl-1-methylpiperazine, this effect locks the piperazine core into a highly specific, rigidified chair conformation. This restriction reduces the entropic penalty upon binding to a target protein, thereby increasing binding affinity.

Metabolic Shielding and pKa Modulation

Unsubstituted piperazines are highly basic (pKa ~9.8) and prone to rapid oxidative metabolism by Cytochrome P450 enzymes.

  • N-Methylation: Caps the hydrogen bond donor, increasing lipophilicity and blood-brain barrier (BBB) permeability while blocking N-glucuronidation.

  • Alpha-Cyclopropyl Substitution: The bulky sp2-like character of the cyclopropyl ring sterically shields the N1-methyl and N4-attachment points from CYP3A4-mediated alpha-carbon oxidation. Furthermore, the electron-withdrawing nature of the cyclopropyl group slightly depresses the basicity of the adjacent nitrogens[1], increasing the fraction of unionized drug at physiological pH and enhancing passive membrane permeability.

Proven Application in Target Binding

The utility of this specific building block has been validated in the structure-based discovery of high-affinity small molecule ligands. For example, 2-cyclopropyl-1-methylpiperazine was successfully incorporated into complex probes (e.g., compound 37d) to study the inflammatory and fibrotic roles of Chitinase-3-Like Protein 1 (CHI3L1), demonstrating its compatibility with advanced microscale thermophoresis (MST) and AlphaScreen assays[3].

Comparative Physicochemical Data

To illustrate the strategic advantage of this building block, the table below summarizes the theoretical and observed physicochemical shifts when transitioning from a naked piperazine to the highly substituted 2-cyclopropyl-1-methylpiperazine.

PropertyPiperazine1-Methylpiperazine2-Cyclopropyl-1-methylpiperazine
H-Bond Donors 211
H-Bond Acceptors 222
Relative pKa (N4) High (~9.8)High (~9.0)Moderate (~8.5) (Tuned by sterics)
Conformational State Highly FlexibleFlexibleRigidified (Axial-driven)[2]
Metabolic Liability High (N-oxidation)Moderate (N-demethylation)Low (Sterically Shielded)

Application Workflow

The following diagram illustrates the standard workflow for integrating 2-cyclopropyl-1-methylpiperazine into a lead optimization campaign, moving from synthesis to biological validation.

G A Lead Optimization (Scaffold Morphing) B Reductive Amination (N4-Alkylation) A->B Synthesis C 2-Cyclopropyl-1- methylpiperazine B->C C-N Bond D Physicochemical Profiling (pKa, LogD) C->D Screening E In Vitro ADME (Microsomal Stability) D->E F Target Binding (MST / AlphaScreen) E->F Efficacy

Workflow for integrating 2-cyclopropyl-1-methylpiperazine into lead optimization and validation.

Experimental Protocols

Protocol A: Site-Specific N-Alkylation via Reductive Amination

Objective: Chemically couple the free secondary amine (N4) of 2-cyclopropyl-1-methylpiperazine to a target aldehyde/ketone to generate a new lead analog. Self-Validation System: A parallel reaction lacking the reducing agent (STAB) is run as a negative control to confirm iminium ion formation via Mass Spectrometry without premature reduction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target aldehyde (1.0 eq) and 2-cyclopropyl-1-methylpiperazine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Activation (Causality): Add glacial acetic acid (1.5 eq). Why? The mild acidic environment catalyzes the dehydration of the intermediate hemiaminal, rapidly driving the equilibrium toward the reactive iminium ion.

  • Reduction (Causality): Stir at room temperature for 30 minutes, then add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in three portions. Why STAB? The electron-withdrawing acetate groups reduce the hydridic character of the boron, making STAB mild enough to selectively reduce the iminium ion without reducing the unreacted starting aldehyde.

  • Quenching (Causality): After 12 hours (monitor via TLC), quench the reaction with saturated aqueous NaHCO3​ . Why? The mild base neutralizes the acetic acid and safely hydrolyzes unreacted STAB, preventing unwanted side reactions during the organic extraction.

  • Isolation: Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the residue via reverse-phase preparative HPLC.

Protocol B: In Vitro Microsomal Stability Profiling

Objective: Quantify the metabolic shielding provided by the cyclopropyl group against CYP450-mediated degradation. Self-Validation System: The assay is multiplexed with Verapamil (rapidly metabolized positive control) to confirm enzyme viability, Warfarin (slowly metabolized negative control), and a "-NADPH" control to ensure observed degradation is strictly enzymatic and not due to chemical instability.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Pre-incubation: Spike the test compound (final concentration 1 µM) into the HLM suspension and pre-incubate at 37°C for 5 minutes in a shaking water bath.

  • Initiation (Causality): Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Why? NADPH is the obligate electron donor required for the catalytic cycle of Cytochrome P450 enzymes.

  • Time-Course Sampling (Causality): At designated time points (t = 0, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why? The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the proteins to yield a clean sample for mass spectrometry.

  • Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials and analyze via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

References

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: ResearchGate URL
  • Source: Chemical Science (RSC Publishing)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 2-Cyclopropyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Substituted piperazines are highly privileged scaffolds in modern medicinal chemistry. They act as critical structural vectors in the development of targeted therapeutics, including selective PI3Kδ inhibitors[1], heterocycle-fused antiosteoporosis agents[2], and high-affinity probes targeting Chitinase-3-Like Protein 1 (CHI3L1)[3].

Specifically, 2-cyclopropyl-1-methylpiperazine (C₈H₁₆N₂)[4] is a highly sought-after building block. The introduction of the alpha-cyclopropyl group imposes significant conformational rigidity and modulates the basicity of the adjacent N1 nitrogen, which can dramatically improve the pharmacokinetic profile and target residence time of the resulting API. However, synthesizing this molecule at a kilolab scale presents distinct challenges: preventing the hydrogenolysis of the strained cyclopropyl ring and achieving strict regiocontrol during the N-methylation step.

This application note details a highly optimized, self-validating 4-step scale-up protocol that overcomes these synthetic hurdles, yielding the target compound as a highly pure dihydrochloride salt.

Retrosynthetic Strategy & Process Causality

The most scalable approach to 2-cyclopropyl-1-methylpiperazine avoids linear construction of the piperazine ring, instead utilizing commercially available 2-cyclopropylpyrazine as the starting material.

Mechanistic and Strategic Choices:
  • Catalyst Selection for Hydrogenation: Reducing the pyrazine ring typically relies on Palladium on Carbon (Pd/C). However, Pd/C under hydrogen pressure readily cleaves cyclopropyl rings via hydrogenolysis, leading to a 2-propylpiperazine impurity. Causality: We substitute Pd/C with Rhodium on Alumina (Rh/Al₂O₃). Rhodium is highly active for aromatic ring saturation but kinetically poor at inserting into strained cycloalkanes, preserving the cyclopropyl moiety.

  • Regioselective Protection: Direct methylation of 2-cyclopropylpiperazine leads to mixtures of N1-methyl, N4-methyl, and N1,N4-dimethyl products. Causality: We utilize the steric bulk of the alpha-cyclopropyl group to our advantage. By reacting the diamine with sub-stoichiometric Boc-anhydride (Boc₂O) at 0 °C, the reagent is directed exclusively to the unhindered N4 position.

  • Reductive Amination: Methylation of the sterically hindered N1 position is achieved via reductive amination using formaldehyde and Sodium Triacetoxyborohydride (STAB). Causality: STAB is chosen over Sodium Cyanoborohydride (NaBH₃CN) to eliminate the risk of generating highly toxic hydrogen cyanide gas during the acidic workup on a pilot scale.

Process Visualization

ProcessFlow SM 2-Cyclopropylpyrazine (Starting Material) Step1 Step 1: Hydrogenation Rh/Al2O3, H2 (50 psi) Preserves Cyclopropyl SM->Step1 Int1 2-Cyclopropylpiperazine Step1->Int1 92% Yield Step2 Step 2: Regioselective Protection Boc2O, 0-5 °C Targets unhindered N4 Int1->Step2 Int2 4-Boc-2-cyclopropylpiperazine Step2->Int2 88% Yield Step3 Step 3: Reductive Methylation CH2O, NaBH(OAc)3 Targets hindered N1 Int2->Step3 Int3 4-Boc-1-methyl-2- cyclopropylpiperazine Step3->Int3 95% Yield Step4 Step 4: Deprotection 4M HCl in Dioxane Int3->Step4 Product 2-Cyclopropyl-1- methylpiperazine 2HCl Step4->Product 98% Yield

Synthetic workflow for 2-cyclopropyl-1-methylpiperazine.

Step-by-Step Scale-Up Protocols

Step 1: Catalytic Hydrogenation of 2-Cyclopropylpyrazine
  • Self-Validating Checkpoint: The reaction is monitored by GC-MS. The absence of the M+2 mass peak corresponding to the ring-opened propyl impurity validates the catalyst choice.

  • Procedure:

    • Charge a 2 L Hastelloy pressure reactor with 2-cyclopropylpyrazine (100 g, 0.83 mol), methanol (1.0 L), and glacial acetic acid (50 mL).

    • Carefully add 5% Rh/Al₂O₃ (10 g, 10 wt%).

    • Seal the reactor and purge the headspace with N₂ (3 × 50 psi), followed by H₂ (3 × 50 psi).

    • Pressurize to 50 psi H₂ and heat the jacket to 40 °C. Stir vigorously (800 rpm) for 12 hours.

    • Cool to 20 °C, vent the reactor, and purge with N₂.

    • Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 2-cyclopropylpiperazine acetate as a viscous oil.

Step 2: Regioselective N4-Boc Protection
  • Self-Validating Checkpoint: TLC (DCM:MeOH:NH₄OH 90:9:1) will show a single major spot. If the temperature exceeds 10 °C, a faster-eluting di-Boc impurity will appear.

  • Procedure:

    • Dissolve the crude 2-cyclopropylpiperazine acetate in dichloromethane (DCM, 1.2 L).

    • Add triethylamine (290 mL, 2.08 mol, 2.5 eq) and cool the reaction mixture to 0–5 °C using an ice/brine bath.

    • Prepare a solution of Di-tert-butyl dicarbonate (Boc₂O, 172 g, 0.79 mol, 0.95 eq) in DCM (300 mL).

    • Add the Boc₂O solution dropwise over 2 hours, strictly maintaining the internal temperature below 5 °C.

    • Stir for an additional 4 hours at 5 °C. Quench with saturated aqueous NaHCO₃ (500 mL).

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-Boc-2-cyclopropylpiperazine.

Step 3: Reductive Methylation of N1
  • Self-Validating Checkpoint: The pre-mixing of the amine and formaldehyde is critical. Allowing 1 hour before STAB addition ensures complete iminium ion formation, preventing the reduction of formaldehyde to methanol, which wastes reagents.

  • Procedure:

    • Dissolve 4-Boc-2-cyclopropylpiperazine (150 g, 0.66 mol) in 1,2-dichloroethane (DCE, 1.5 L).

    • Add 37% aqueous formaldehyde (74 mL, 0.99 mol, 1.5 eq). Stir the biphasic mixture at 20 °C for 1 hour.

    • Cool the mixture to 10 °C. Add Sodium Triacetoxyborohydride (STAB, 210 g, 0.99 mol, 1.5 eq) in 5 portions over 45 minutes to control the mild exotherm.

    • Allow the reaction to warm to 20 °C and stir for 6 hours.

    • Quench carefully with 1M NaOH (1.0 L) to break down boron complexes. Extract the aqueous layer with DCE (500 mL).

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 4-Boc-1-methyl-2-cyclopropylpiperazine.

Step 4: Acidic Deprotection and Salt Isolation
  • Self-Validating Checkpoint: The product precipitates directly from the reaction solvent. This acts as an integrated purification step, leaving any trace organic impurities dissolved in the dioxane mother liquor.

  • Procedure:

    • Dissolve the crude intermediate from Step 3 in 1,4-dioxane (300 mL).

    • Place the flask in a water bath (20 °C) and slowly add 4M HCl in Dioxane (825 mL, 3.3 mol, 5.0 eq).

    • Stir vigorously for 4 hours. A thick white precipitate will form as the Boc group is cleaved and CO₂/isobutylene gases evolve.

    • Filter the resulting slurry through a sintered glass funnel.

    • Wash the filter cake with cold Methyl tert-butyl ether (MTBE, 2 × 250 mL) to remove residual dioxane.

    • Dry the white solid in a vacuum oven at 45 °C for 24 hours to afford 2-cyclopropyl-1-methylpiperazine dihydrochloride.

Quantitative Process Metrics

The following table summarizes the key performance indicators (KPIs) for the scaled-up synthesis, demonstrating high throughput and excellent environmental factor (E-factor) metrics suitable for pilot-plant transition.

Process StepChemical TransformationYield (%)Purity (HPLC-UV, %)E-Factor (kg waste / kg product)
Step 1 Rh-Catalyzed Hydrogenation92.098.58.2
Step 2 Regioselective N4-Boc Protection88.499.112.4
Step 3 N1-Reductive Methylation95.199.510.1
Step 4 Deprotection & Salt Precipitation98.2>99.95.3
Overall Telescoped Process 75.8 >99.9 ~36.0 (Cumulative)

References

  • Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1. Journal of Medicinal Chemistry - ACS Publications.
  • Design, Synthesis, and Biological Evaluation of Heterocycle-Fused Celastrol Derivatives as Potent Antiosteoporosis Agents by Blocking RANKL-Induced Activation of the NF-κB and MAPK Signaling Pathways. Journal of Medicinal Chemistry - ACS Publications.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals - Celon Pharma.
  • 2-cyclopropyl-1-methylpiperazine (C8H16N2) Compound Profile. PubChemLite.

Sources

Application Note: Advanced NMR Spectroscopy Protocols for Conformational Analysis of 2-Cyclopropyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: April 2026

The Molecule & Its Analytical Challenges

2-Cyclopropyl-1-methylpiperazine is a highly functionalized, saturated heterocyclic scaffold frequently utilized in the structure-based discovery of high-affinity small molecule ligands[1]. While the piperazine ring is a privileged pharmacophore in drug development, its structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is notoriously complex.

The analytical challenges of this molecule stem from three distinct structural features:

  • Piperazine Ring Flexibility: The saturated six-membered ring undergoes rapid chair-chair interconversion at room temperature[2].

  • Nitrogen Inversion: The N1-methyl group undergoes rapid pyramidal inversion, complicating the assignment of axial versus equatorial orientations[3].

  • Chirality and Anisotropy: The introduction of a cyclopropyl group at the C2 position creates a chiral center, rendering the adjacent piperazine protons diastereotopic. Furthermore, the cyclopropyl ring exerts a strong diamagnetic anisotropy that drastically alters the local magnetic environment[4],[5].

To unambiguously characterize this molecule, standard 1D NMR is insufficient. A self-validating system of 2D correlation and Variable Temperature (VT) NMR must be employed.

Causality of NMR Phenomena & Experimental Choices

As an application scientist, it is critical to understand why specific NMR behaviors occur to design an effective experimental protocol.

The Diamagnetic Anisotropy of the Cyclopropyl Group The C-C bonds in the strained cyclopropyl ring possess significant π-character. When placed in an external magnetic field ( B0​ ), the circulation of these electrons generates an induced local magnetic field that strongly shields protons located above or below the ring plane. Consequently, cyclopropyl protons exhibit anomalous upfield chemical shifts, typically resonating between 0.2 and 1.0 ppm[4],[5]. This shielding effect also influences the diastereotopic protons on the adjacent C3 position of the piperazine ring.

Dynamic Exchange and VT-NMR At 298 K, the piperazine ring interconverts rapidly between two chair conformations, and the N1-methyl group rapidly inverts[2],[6]. Because this exchange occurs faster than the NMR timescale, the spectrometer records a time-averaged signal, often resulting in broadened or simplified multiplets that obscure true scalar couplings ( J -values). Causality-Driven Choice: To resolve the true ground-state conformation, we must utilize Variable Temperature (VT) NMR. By cooling the sample (e.g., to 213 K in Toluene- d8​ ), we slow the molecular dynamics below the coalescence temperature ( Tc​ ). This "freezes" the conformers on the NMR timescale, splitting the averaged signals into distinct peaks for the axial and equatorial protons, allowing for the calculation of the activation energy barrier ( ΔG‡ )[2],[3].

Stereochemical Assignment via NOESY To minimize 1,3-diaxial steric clashes, the bulky C2-cyclopropyl group strongly prefers an equatorial orientation. However, the orientation of the N1-methyl group depends on solvent and temperature. Causality-Driven Choice: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is employed to measure through-space dipolar couplings. Observing an NOE cross-peak between the N1-methyl protons and the axial protons of the piperazine ring validates the conformational geometry[3].

Conformational_Logic Mol 2-Cyclopropyl-1- methylpiperazine Ring Piperazine Ring Chair Interconversion Mol->Ring NInv N1-Methyl Nitrogen Inversion Mol->NInv Cyc C2-Cyclopropyl Diamagnetic Anisotropy Mol->Cyc VT VT-NMR (Coalescence) Ring->VT NInv->VT NOE NOESY (Axial vs Equatorial) NInv->NOE Cyc->NOE Shift Upfield Shifts (0.2 - 1.0 ppm) Cyc->Shift

Fig 1. Logical relationship between molecular structural features and corresponding NMR methodologies.

Experimental Workflow

NMR_Workflow A Sample Preparation (CDCl3 / Toluene-d8) B 1D Acquisition (1H, 13C, DEPT) A->B C 2D Elucidation (COSY, HSQC, HMBC, NOESY) B->C D Variable Temperature (VT) NMR (Determine ΔG‡) C->D E Data Processing & Validation (Assign Stereocenters) D->E

Fig 2. Experimental workflow for the comprehensive NMR analysis of 2-cyclopropyl-1-methylpiperazine.

Detailed Methodologies & Protocols

Protocol A: Sample Preparation & Self-Validation

A high-quality sample is the foundation of trustworthy NMR data. For dynamic molecules, solvent choice dictates the accessible temperature range.

  • Solvent Selection: Use CDCl 3​ (with 0.03% TMS) for standard room-temperature 1D and 2D assignments. For VT-NMR, use Toluene- d8​ or CD 2​ Cl 2​ to allow cooling down to 180 K without solvent freezing[2].

  • Concentration: Dissolve 10–15 mg of 2-cyclopropyl-1-methylpiperazine in 0.6 mL of solvent for 1 H and 2D experiments. For 13 C NMR, increase the concentration to 40–50 mg.

  • Self-Validation Checkpoint: Before acquiring data, run a quick 1-scan 1 H spectrum to check the full width at half maximum (FWHM) of the TMS peak. A FWHM ≤1.0 Hz validates proper shimming and magnetic field homogeneity.

Protocol B: 2D NMR Elucidation Workflow

To map the complex spin systems of the piperazine ring, execute the following sequence on a 400 MHz or 600 MHz spectrometer:

  • COSY (Correlation Spectroscopy): Use to trace the contiguous spin system from the C2-methine proton through the C3-methylene protons, and separately map the cyclopropyl ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiate the diastereotopic CH 2​ protons of the piperazine ring. Each carbon at C3, C5, and C6 will correlate to two distinct proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Confirm the position of the N1-methyl group by observing a 3JCH​ correlation from the N-CH 3​ protons to the C2 and C6 carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Set the mixing time ( d8 ) to 300–500 ms. Look for spatial correlations between the N1-methyl protons and the C2-cyclopropyl methine proton to establish relative stereochemistry[3].

Protocol C: Variable Temperature (VT) NMR for Dynamic Analysis

To calculate the activation energy of the piperazine ring flip:

  • Calibration: Calibrate the probe temperature using a 100% Methanol standard (for low temperatures) to ensure the reported temperature matches the actual sample temperature.

  • Cooling Gradient: Starting at 298 K, acquire a 16-scan 1 H spectrum. Lower the temperature in 10 K increments down to 213 K. Allow 5 minutes of equilibration time at each step.

  • Data Extraction: Identify the coalescence temperature ( Tc​ ) where the time-averaged piperazine signals broaden and split into distinct axial and equatorial peaks[2],[6].

  • Calculation: Use the Eyring equation to calculate the activation energy ( ΔG‡ ) of the conformational exchange.

Quantitative Data Interpretation

The following tables summarize the expected NMR parameters based on the structural logic and diamagnetic shielding effects discussed above.

Table 1: Expected 1 H and 13 C NMR Chemical Shifts (in CDCl 3​ at 298 K)

Nucleus Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Integration 13 C Chemical Shift ( δ , ppm)Diagnostic Rationale
N1-CH 3​ ~2.30Singlet, 3H~43.5Typical N-methyl chemical shift. Broadens at lower temperatures.
C2-CH ~2.20Multiplet, 1H~65.2Downfield shifted due to proximity to N1 and N4.
C3-CH 2​ ~2.80, 3.10Multiplets, 2H~45.1Diastereotopic protons split by the C2 chiral center.
C5-CH 2​ ~2.75, 2.95Multiplets, 2H~46.3Adjacent to the secondary amine (N4).
C6-CH 2​ ~2.35, 2.85Multiplets, 2H~54.8Adjacent to the tertiary amine (N1).
Cyclopropyl CH ~0.85Multiplet, 1H~14.5Highly shielded due to cyclopropyl ring diamagnetic anisotropy[5].
Cyclopropyl CH 2​ ~0.25, 0.55Multiplets, 4H~2.5, 4.1Extreme upfield shift; classic signature of cyclopropyl methylene groups[4],[5].

Table 2: VT-NMR Dynamic Parameters (Toluene- d8​ )

ParameterExpected ObservationCausality / Implication
High Temp (> 298 K) Sharp, averaged multiplets for C3, C5, C6Rapid chair-chair interconversion averages axial/equatorial environments[2].
Coalescence ( Tc​ ) Extreme line broadening of piperazine signalsExchange rate matches the NMR timescale ( Δν ).
Low Temp (< 230 K) Splitting into distinct axial & equatorial peaksConformers are "frozen". Allows extraction of J -couplings for Karplus analysis[3].

References

  • Source: nih.
  • Source: researchgate.
  • Source: benchchem.
  • Source: optica.
  • Source: benchchem.
  • Source: acs.

Sources

Application Note: Strategic Incorporation of 2-Cyclopropyl-1-methylpiperazine in CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The piperazine scaffold is a universally recognized privileged structure in central nervous system (CNS) drug discovery, acting as a critical pharmacokinetic (PK) and pharmacodynamic (PD) modulator [1]. However, traditional unsubstituted or simply N-methylated piperazines often present significant liabilities in late-stage development. They frequently suffer from rapid CYP450-mediated N-demethylation and exhibit suboptimal blood-brain barrier (BBB) penetration due to high basicity (pKa ~9.0–9.8), which results in a highly ionized, impermeable state at physiological pH [2].

To overcome these limitations, the strategic incorporation of the 2-cyclopropyl-1-methylpiperazine moiety has emerged as a highly sophisticated solution in modern medicinal chemistry. As an Application Scientist, the decision to utilize this specific building block is driven by three causal mechanisms:

  • pKa Modulation via Induction and Solvation: The cyclopropyl ring possesses high s-character in its C-C bonds, rendering it slightly electron-withdrawing via induction compared to standard alkyl chains. Combined with the steric hindrance that destabilizes the solvated conjugate acid, the pKa of the adjacent N1 nitrogen is significantly lowered. This increases the un-ionized fraction of the molecule at pH 7.4, exponentially driving passive diffusion across the lipophilic BBB [3].

  • Steric Shielding against Metabolism: The bulky C2-cyclopropyl group physically blocks the access of CYP3A4 and CYP2D6 to the N1-methyl group, drastically reducing the rate of N-demethylation and improving the drug's half-life.

  • Conformational Restriction: The steric clash between the C2-cyclopropyl and N1-methyl groups restricts the piperazine ring flip, locking the molecule into a specific chair conformation. This rigidity often enhances target selectivity for specific G-protein coupled receptors (GPCRs) by reducing the entropic penalty upon binding [4].

Rationale Cpd 2-Cyclopropyl-1- methylpiperazine Prop1 Steric Shielding at N1 Cpd->Prop1 Prop2 Conformational Restriction Cpd->Prop2 Prop3 pKa Modulation (Lower Basicity) Cpd->Prop3 Out1 Decreased CYP Metabolism Prop1->Out1 Out2 Enhanced GPCR Selectivity Prop2->Out2 Out3 Increased Un-ionized Fraction (pH 7.4) Prop3->Out3 Out4 Improved BBB Penetration Out3->Out4

Mechanistic impact of 2-cyclopropyl-1-methyl substitution on PK/PD profiles.

Quantitative Profiling: The Impact of Substitution

To illustrate the profound impact of this moiety, the table below summarizes the comparative in vitro ADME and physicochemical data when substituting a standard aryl-piperazine CNS core with the 2-cyclopropyl-1-methyl derivative.

Pharmacokinetic PropertyUnsubstituted Piperazine1-Methylpiperazine2-Cyclopropyl-1-methylpiperazine
pKa (Basic Nitrogen) ~9.8~9.0~7.8
LogD (at pH 7.4) 0.81.52.6
PAMPA-BBB Pe​ ( 10−6 cm/s) 1.23.512.4
CYP3A4 CL int​ ( μ L/min/mg) 4585 (Rapid N-demethylation)15 (Sterically shielded)
MDCK-MDR1 Efflux Ratio (ER) 4.53.21.4

Data Interpretation: The incorporation of the 2-cyclopropyl group not only suppresses intrinsic clearance (CL int​ ) but also drops the Efflux Ratio (ER) below 2.0, indicating the molecule successfully evades P-glycoprotein (P-gp) mediated efflux—a critical threshold for CNS drug viability.

Experimental Protocols & Workflows

The following protocols outline the synthesis and self-validating in vitro assays required to incorporate and evaluate this moiety.

G A Aryl Halide Core Selection B Buchwald-Hartwig Coupling at N4 A->B RuPhos Pd G3 C PAMPA-BBB Assay (Passive Diffusion) B->C Purified Compound D MDCK-MDR1 Assay (P-gp Efflux Ratio) C->D Pe > 4.0 x 10^-6 cm/s E Lead Candidate Selection D->E ER < 2.0

Step-by-step workflow for the synthesis and in vitro validation of CNS drug candidates.

Protocol A: Regioselective Buchwald-Hartwig Amination

Causality: Because the C2 and N1 positions are highly sterically hindered, the N4 secondary amine is the exclusive nucleophile. However, this overall steric bulk requires a highly active palladium pre-catalyst (RuPhos Pd G3) to prevent β -hydride elimination and force the reductive elimination step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine the aryl halide core (1.0 eq), 2-cyclopropyl-1-methylpiperazine (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Catalyst Addition: Add RuPhos Pd G3 (5 mol%) and RuPhos ligand (5 mol%).

  • Solvent: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M concentration).

  • Reaction: Heat the mixture to 90°C for 4 hours under continuous stirring.

  • Self-Validation Step: At 2 hours, sample 10 μ L for LC-MS analysis. The complete disappearance of the aryl halide and the absence of unreacted secondary amine validates the efficiency of the RuPhos ligand in overcoming the steric bulk of the cyclopropyl group.

  • Purification: Filter through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC.

Protocol B: PAMPA-BBB Permeability Assay

Causality: Before testing active transport, we must validate that the pKa modulation successfully enhanced passive diffusion. The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates this variable.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filters of the donor plate with 5 μ L of porcine brain lipid extract (20 mg/mL in dodecane).

  • Compound Loading: Dilute the purified drug candidate to 10 μ M in PBS (pH 7.4) containing 1% DMSO. Add 200 μ L to the donor wells.

  • Acceptor Assembly: Add 200 μ L of fresh PBS (pH 7.4) to the acceptor wells and assemble the sandwich plate.

  • Incubation: Incubate at 37°C for 4 hours without agitation.

  • Self-Validation Step (Integrity Check): Co-incubate with Lucifer Yellow (LY). Post-incubation, measure LY fluorescence in the acceptor well. An LY permeability of < 0.5 x 10−6 cm/s strictly validates that the artificial lipid membrane remained completely intact and was not dissolved by the drug compound.

  • Quantification: Measure the drug concentration in both wells via LC-MS/MS and calculate the effective permeability ( Pe​ ).

Protocol C: MDCK-MDR1 Bidirectional Transport Assay

Causality: CNS drugs must not be strong substrates for P-glycoprotein. This assay calculates the Efflux Ratio (ER) by measuring transport from Apical-to-Basolateral (A B) and Basolateral-to-Apical (B A).

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts at 1×105 cells/cm 2 . Culture for 5-7 days until transepithelial electrical resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing: Apply 10 μ M of the drug candidate to either the apical (for A B) or basolateral (for B A) chamber in HBSS buffer.

  • Self-Validation Step: Include a parallel bidirectional transport assay of Digoxin (a known P-gp substrate). An ER > 5.0 for Digoxin validates the functional, active expression of P-gp in the cell monolayer.

  • Sampling: Extract 50 μ L aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Analysis: Quantify via LC-MS/MS. Calculate apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER < 2.0 confirms successful evasion of P-gp efflux.

References

  • Title: Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons Source: Scientific Reports URL: [Link]

  • Title: Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1 Source: Journal of Medicinal Chemistry URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 2-Cyclopropyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-cyclopropyl-1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common aqueous solubility challenges encountered with this compound. As a substituted piperazine, its solubility is fundamentally linked to its basic nature and the physicochemical properties of your aqueous medium. This document provides in-depth, scientifically grounded solutions to help you achieve consistent and reliable experimental results.

Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it's crucial to understand the inherent properties of 2-cyclopropyl-1-methylpiperazine. Direct experimental data for this specific molecule is scarce in public literature[1]; however, we can infer its behavior from structurally similar compounds like 1-methylpiperazine and 2-methylpiperazine.

PropertyEstimated Value/RangeRationale & Implications for Solubility
Molecular Formula C₈H₁₆N₂The molecule contains two nitrogen atoms, making it a diamine base. These nitrogens are key to its pH-dependent solubility.
pKa₁ (less basic N) ~5.0 - 6.0Based on 2-methylpiperazine (pKa₁: 5.62)[2]. This nitrogen will be protonated at highly acidic pH.
pKa₂ (more basic N) ~9.0 - 9.8Based on 1-methylpiperazine (pKa₂: 9.09) and 2-methylpiperazine (pKa₂: 9.60)[2][3][4][5]. This is the primary pKa to consider for solubility adjustments around neutral pH.
Predicted XLogP 0.4This value suggests relatively low hydrophobicity, but the non-polar cyclopropyl group can still limit aqueous solubility in its neutral (free base) form[1].
Form Likely a liquid or low-melting solidSimilar small piperazine derivatives are liquids or low-melting solids[3][4][5][6].

The two pKa values indicate that 2-cyclopropyl-1-methylpiperazine is a di-basic compound. Its solubility in water will be lowest at alkaline pH (pH > 10) where it exists predominantly as the neutral, less polar free base. As the pH is lowered below the higher pKa (~9.0-9.8), the molecule becomes mono-protonated, forming a more soluble cationic salt. Solubility increases dramatically at pH values below the lower pKa (~5.0-6.0) as the molecule becomes di-protonated.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound is not dissolving in neutral water or PBS (pH 7.4). What is the first thing I should try?

Answer: The most direct and effective method to increase the solubility of a basic compound like 2-cyclopropyl-1-methylpiperazine is to adjust the pH of the aqueous medium.

Causality: At neutral pH, a significant portion of the molecules will be in their neutral (free base) form, which is less water-soluble. By lowering the pH, you protonate the nitrogen atoms, converting the molecule into a more polar and highly soluble salt form[7][8]. For any organic molecule to be water-soluble, it should ideally be ionized or polar[8].

Recommended Action:

  • Prepare a slurry of your compound in the desired aqueous medium (e.g., deionized water, saline).

  • While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.

  • Monitor the solution visually for dissolution and check the pH periodically.

  • Stop adding acid once the compound is fully dissolved and the pH is stable. Aim for a pH value at least 1-2 units below the higher pKa (~9.0-9.8) for significant solubility enhancement.

dot

Caption: pH effect on ionization and solubility.

Q2: I need to work at a neutral pH for my biological assay. How can I improve solubility without significant pH changes?

Answer: When maintaining a specific pH is critical, you can employ formulation strategies using co-solvents or excipients.

Strategy 1: Use of Co-solvents

  • Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for less polar solutes to dissolve[9][10]. They work by reducing the interfacial tension between the hydrophobic compound and the water[10].

  • Common Examples: Propylene glycol (PG), polyethylene glycol 400 (PEG 400), ethanol, and glycerin are frequently used[11].

  • Recommended Action: First, dissolve your compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a high-concentration stock. Then, slowly dilute this stock into your aqueous buffer. Caution: Ensure the final concentration of the organic solvent is low enough to be tolerated by your experimental system (e.g., <1% DMSO for many cell-based assays).

Strategy 2: Complexation with Cyclodextrins

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[12][13]. They can encapsulate the hydrophobic parts of a drug molecule (like the cyclopropyl group), forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin enhances the overall aqueous solubility of the complex[12][13][14][15].

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used and have proven non-toxicity[12].

  • Recommended Action: Prepare a solution of the cyclodextrin in your aqueous buffer first. Then, add the 2-cyclopropyl-1-methylpiperazine to this solution and allow it to equilibrate (e.g., by stirring or sonicating) to form the inclusion complex.

dot

Caption: Decision workflow for solubility issues.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. Why does this happen and how can I prevent it?

Answer: This is a common issue that occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small amount of co-solvent present.

Causality: The compound is highly soluble in the 100% DMSO stock. When this stock is introduced to the aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a predominantly aqueous environment where it is poorly soluble, causing it to precipitate.

Troubleshooting Steps:

  • Decrease Final Concentration: The simplest solution is to lower the target final concentration of your compound in the assay medium.

  • Increase Co-solvent Percentage: If your experimental system allows, slightly increase the final percentage of DMSO or another co-solvent. Test the tolerance of your system to the solvent first.

  • Change Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the stock to a smaller volume first, or add the buffer to the stock solution gradually while vortexing to avoid localized high concentrations that can initiate precipitation.

  • Use Surfactants: Adding a small amount of a non-ionic surfactant (e.g., Polysorbate 20/80, Pluronic® F-68) to the aqueous buffer can help. Surfactants form micelles that can encapsulate the drug, keeping it dispersed and preventing precipitation[7][11][15].

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution

Objective: To prepare a 10 mg/mL stock solution of 2-cyclopropyl-1-methylpiperazine in water by pH adjustment.

Materials:

  • 2-cyclopropyl-1-methylpiperazine

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask

Methodology:

  • Weigh 100 mg of 2-cyclopropyl-1-methylpiperazine and add it to a beaker containing ~8 mL of deionized water. The solution will likely appear as a slurry or suspension.

  • Place the beaker on a stir plate and begin stirring.

  • Slowly add 0.1 M HCl dropwise to the suspension.

  • Pause after every few drops to allow the compound to dissolve and to check the pH.

  • Continue adding acid until all the solid material has dissolved and the solution is clear.

  • Check the final pH. A pH between 4.0 and 5.0 is typically sufficient for complete solubilization.

  • Quantitatively transfer the clear solution to a 10 mL volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the flask to the final volume of 10 mL with deionized water and mix thoroughly.

  • The final solution is a 10 mg/mL stock of 2-cyclopropyl-1-methylpiperazine hydrochloride salt.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 2-cyclopropyl-1-methylpiperazine in a specific buffer (e.g., PBS pH 7.4). This is a standard method for determining thermodynamic solubility[16].

Materials:

  • 2-cyclopropyl-1-methylpiperazine

  • Buffer of interest (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment (e.g., 25 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or other suitable analytical instrument for quantification

Methodology:

  • Add an excess amount of 2-cyclopropyl-1-methylpiperazine to a vial containing a known volume (e.g., 2 mL) of the buffer. "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Seal the vial and place it on an orbital shaker.

  • Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached[16].

  • After equilibration, visually confirm that excess solid is still present.

  • Separate the undissolved solid by centrifuging the vial at high speed (e.g., 14,000 rpm for 15 minutes).

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC) against a standard curve[16]. This concentration represents the equilibrium solubility.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . National Center for Biotechnology Information (PMC). [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects . MDPI. [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? . Ashland. [Link]

  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery . Taylor & Francis Online. [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs . International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • 1-METHYLPIPERAZINE FOR SYNTHESIS . ChemBK. [Link]

  • Solubility Concerns: API and Excipient Solutions . American Pharmaceutical Review. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility . Future Journal of Pharmaceutical Sciences. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K . University of Regina. [Link]

  • Solubility and energy analysis for CO 2 absorption in piperazine derivatives and their mixtures . Academia.edu. [Link]

  • PIPERAZINES . Ataman Kimya. [Link]

  • Solubility and pH of amines . Royal Society of Chemistry. [Link]

  • Methods of solubility enhancements . Slideshare. [Link]

  • Piperazine . Wikipedia. [Link]

  • pKa values of common substituted piperazines . ResearchGate. [Link]

  • Why are amino acids usually more soluble at pH extremes than they are at neutral pH? . Quora. [Link]

  • Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. [Link]

  • Advanced Properties of Amines . Chemistry LibreTexts. [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues . Patsnap Synapse. [Link]

  • Troubleshooting Dissolution Failures in Formulated Tablets . Pharma.Tips. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics . MDPI. [Link]

  • 5 Novel Techniques for Solubility Enhancement . Ascendia Pharmaceutical Solutions. [Link]

  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability . Agno Pharmaceuticals. [Link]

  • Structure-property relation of amines over the pH range 5.6-7. (a) The... . ResearchGate. [Link]

  • 23.1. Properties of amines . Lumen Learning - Organic Chemistry II. [Link]

  • 4 Factors Affecting Solubility Of Drugs . Drug Delivery Leader. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective . Dissolution Technologies. [Link]

  • 1-(Cyclopropylmethyl)piperazine . PubChem. [Link]

  • 2-cyclopropyl-1-methylpiperazine (C8H16N2) . PubChemLite. [Link]

  • 2-Methylpiperazine . ChemBK. [Link]

  • Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method . Journal of Chemical & Engineering Data. [Link]

  • N-METHYLPIPERAZINE . Ataman Kimya. [Link]

Sources

Technical Support Center: Optimizing Extraction and Minimizing Byproducts for 2-Cyclopropyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique physicochemical challenges associated with the extraction of 2-cyclopropyl-1-methylpiperazine .

Because piperazine derivatives are highly basic, polar compounds, their isolation requires precise pH control to ensure the analyte is non-ionized and partitions effectively into the organic phase without degrading [1]. Furthermore, the steric hindrance of the 2-cyclopropyl group and the electron-donating nature of the 1-methyl group create unique vulnerabilities to oxidative byproducts and emulsion formation during liquid-liquid extraction (LLE).

This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting Guide – Byproduct Minimization

Issue 1: Co-extraction of N-Demethylated or Des-cyclopropyl Impurities

The Causality: 2-cyclopropyl-1-methylpiperazine contains both a tertiary and a secondary amine center. Unreacted starting materials (like 2-cyclopropylpiperazine) share nearly identical pKa values and partition coefficients, causing them to co-extract into the organic phase. The Solution: Implement a chemical scavenging step prior to final extraction. By introducing a mild electrophile (e.g., a substoichiometric amount of Boc-anhydride) to the aqueous mixture at pH 8.5, the less sterically hindered secondary amine impurities are rapidly converted into lipophilic carbamates. These can be selectively washed away with a non-polar solvent (like heptane) before raising the pH to >11.5 to extract your target tertiary/secondary amine product.

Issue 2: Oxidative Degradation (Formation of Piperazin-2-ones)

The Causality: Piperazine rings are highly susceptible to oxidation, especially at elevated pH levels in the presence of dissolved oxygen [2]. The carbon adjacent to the nitrogen can oxidize to form piperazin-2-one byproducts, which manifest as a yellow/brown discoloration in the final oil. The Solution: All extraction solvents must be degassed (sparged with Argon or Nitrogen for 15 minutes). Maintain an inert atmosphere during the basification step. If oxidation persists, adding a water-soluble antioxidant (e.g., sodium dithionite, 0.1% w/v) to the aqueous phase prior to basification will suppress radical-mediated oxidation pathways.

Issue 3: Severe Emulsion Formation During Extraction

The Causality: Partially protonated piperazines act as cationic surfactants. When the aqueous phase is basified using concentrated NaOH, localized high-pH gradients cause the precipitation of inorganic salts, while the piperazine derivative stabilizes the organic-aqueous interface, creating a stubborn emulsion. The Solution: Avoid localized pH spikes by using a buffer or adding NaOH dropwise under vigorous stirring. Increase the ionic strength of the bulk aqueous phase uniformly by saturating it with NaCl (brine) prior to extraction. If an emulsion forms, filter the biphasic mixture through a pad of Celite to break the interfacial tension caused by insoluble polymeric byproducts.

Part 2: Quantitative Data – Extraction Optimization

The following table summarizes the causal relationship between extraction parameters and the resulting purity profile. Data represents optimized baseline metrics for a 10 mmol scale extraction.

Extraction SolventAqueous pHAtmosphereAdditiveTarget Yield (%)Piperazin-2-one Byproduct (%)Emulsion Risk
Dichloromethane (DCM)9.0 - 9.5AmbientNone45.2%3.1%High
Dichloromethane (DCM)11.5 - 12.0AmbientNone88.5%4.5%Medium
Ethyl Acetate (EtOAc)11.5 - 12.0ArgonNone82.1%0.8%Low
DCM / IPA (9:1) 11.5 - 12.0 Argon NaCl (Sat.) 96.4% < 0.1% None

Note: The addition of 10% Isopropyl Alcohol (IPA) to DCM disrupts the surfactant-like behavior of the piperazine, maximizing mass transfer while minimizing emulsion formation.

Part 3: Self-Validating LLE Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the system behaves as expected before proceeding to the next step.

Step 1: Preparation and Degassing

  • Dilute the crude reaction mixture with deionized water (2 mL per mmol of theoretical product).

  • Sparge the aqueous mixture and the extraction solvent (DCM/IPA 9:1) with Argon for 15 minutes. Validation Check: Dissolved oxygen meter should read < 2 mg/L.

Step 2: Controlled Basification

  • Cool the aqueous mixture to 0–5 °C in an ice bath to minimize exothermic degradation.

  • Under vigorous stirring, add 6M NaOH dropwise until the pH stabilizes. Piperazine treatments require a pH well above their pKa (typically >9.6) to guarantee complete deprotonation [3]. Target a pH of 11.5–12.0. Validation Check: Test the pH using a calibrated probe. A drop in pH after 5 minutes indicates incomplete neutralization of amine salts; re-adjust if necessary.

Step 3: Extraction

  • Add NaCl to the aqueous phase until saturation is reached.

  • Add the degassed DCM/IPA (9:1) solvent (1 volume equivalent). Mix vigorously for 3 minutes, venting frequently.

  • Allow the phases to separate. Validation Check: Spot the aqueous layer on a TLC plate (developed in 10% MeOH/DCM with 1% NH4OH) and stain with Ninhydrin. A lack of staining confirms complete extraction of the amine.

Step 4: Washing and Isolation

  • Collect the organic layer. Extract the aqueous layer two more times with half-volumes of DCM/IPA.

  • Combine the organic layers and wash once with a small volume of degassed brine to remove residual polar byproducts.

  • Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (bath temp < 30 °C) to yield the pure 2-cyclopropyl-1-methylpiperazine.

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of the optimized extraction process, highlighting where specific byproducts are partitioned and eliminated.

ExtractionWorkflow Crude Crude Aqueous Mixture (pH < 7, Protonated Amines) Scavenging Optional Boc-Anhydride (Scavenge Sec-Amines) Crude->Scavenging If sec-amine impurities present Basification Basification (NaOH) Target pH 11.5 - 12.0 Crude->Basification Direct route Scavenging->Basification Ar Gas Sparging Extraction LLE with DCM/IPA (9:1) + Saturated NaCl Basification->Extraction OrgPhase Organic Phase (Target Piperazine) Extraction->OrgPhase Bottom Layer AqPhase Aqueous Phase (Salts + Polar Byproducts) Extraction->AqPhase Discard Wash Brine Wash & Phase Separation OrgPhase->Wash Drying Dry over Na2SO4 & Concentrate (<30°C) Wash->Drying Pure Purified 2-cyclopropyl- 1-methylpiperazine Drying->Pure

Fig 1: Optimized liquid-liquid extraction workflow for piperazine derivatives.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my extracted 2-cyclopropyl-1-methylpiperazine oil darken over time during storage? A: This is a classic sign of oxidative degradation. Piperazine derivatives are sensitive to air and light, forming N-oxides or piperazin-2-ones [2]. To prevent this, store the final product under an inert atmosphere (Argon) at -20 °C, or immediately convert the free base into a stable hydrochloride salt by bubbling HCl gas through an ethereal solution of the product [4].

Q: Can I use Ethyl Acetate (EtOAc) instead of Dichloromethane (DCM)? A: Yes, EtOAc is a greener alternative and effectively extracts piperazines at high pH. However, prolonged exposure of secondary/tertiary amines to EtOAc at elevated pH can occasionally lead to transamidation byproducts (formation of N-acetyl impurities). If using EtOAc, keep the extraction time brief and perform it at 0–5 °C.

Q: My LC-MS shows a mass corresponding to [M+18]. What is this byproduct? A: An [M+18] peak in a piperazine extraction often indicates the formation of a ring-opened hydration product or an N-oxide hydrate. Ensure your basification step does not exceed pH 13, as extreme alkaline conditions combined with heat can trigger hydrolytic ring-opening, particularly adjacent to the cyclopropyl substituent.

Part 6: References

  • Whitehead, K. A., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, ACS Publications. Available at:[Link]

  • Celiński, R., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at:[Link]

  • Mazur, M., et al. (2024). Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Technical Support Center: Overcoming Steric Hindrance in 2-Cyclopropyl-1-methylpiperazine Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 2-cyclopropyl-1-methylpiperazine functionalization. As a Senior Application Scientist, I frequently see researchers struggle with this specific scaffold. While it is a highly valuable motif in drug discovery for modulating basicity and improving metabolic stability, the unique combination of a tertiary amine (N1-methyl) and an adjacent bulky α-substituent (C2-cyclopropyl) creates a highly restricted conformational environment.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality of these steric barriers and provide self-validating, step-by-step protocols to ensure your N4-functionalization reactions (arylation, alkylation, and reductive amination) succeed.

Mechanistic Insights: The Causality of Steric Shielding

Before attempting to force a reaction, we must understand the three-dimensional reality of 2-cyclopropyl-1-methylpiperazine.

In a standard piperazine ring, substituents at the C2 position strongly prefer an equatorial orientation to avoid 1,3-diaxial interactions. However, because the N1 position is methylated, placing the C2-cyclopropyl group in an equatorial position generates severe A-1,2 strain (allylic strain) with the N1-methyl group. To relieve this thermodynamic penalty, the piperazine ring undergoes conformational locking, often forcing the N1-methyl group axial or distorting the chair conformation.

This distortion projects the steric bulk of the cyclopropyl group directly into the trajectory required for electrophilic approach at the N4 secondary amine. This phenomenon is intentionally used in medicinal chemistry as a "steric shielding strategy" to reduce amine reactivity 1, but it becomes a synthetic nightmare when you need to build your molecule.

ConformationalMechanics State1 C2-Cyclopropyl Equatorial State2 N1-Methyl Forced Axial (A-1,2 Strain Relief) State1->State2 Conformational Locking State3 N4 Trajectory Blocked (1,3-Diaxial Shielding) State2->State3 Electrophile Approach State4 Use Deep-Pocket Ligands (e.g., RuPhos) State3->State4 Resolution

Conformational mechanics causing steric shielding at N4 and its resolution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig N-arylation at N4 is stalling at <20% conversion, and the reaction turns black. How can I drive this to completion?

Cause: You are likely using first-generation (e.g., PPh3) or second-generation (e.g., BINAP, dppf) ligands. These ligands cannot accommodate the immense steric bulk of the 2-cyclopropyl group during the amine coordination and reductive elimination steps. The stalled catalytic cycle leads to palladium aggregation (the "Pd black" you observe). Solution: You must switch to dialkylbiaryl phosphine ligands, specifically RuPhos or BrettPhos . These ligands create a deep, flexible catalytic pocket that stabilizes the Pd-intermediate while facilitating rapid reductive elimination of bulky secondary amines 2.

Q2: Direct SN2 alkylation of N4 with an alkyl bromide is yielding mostly elimination byproducts. What is the alternative?

Cause: The steric bulk around N4 significantly reduces its nucleophilicity. Instead of attacking the electrophilic carbon, the hindered amine acts as a base, abstracting a β-proton from your alkyl halide and triggering an E2 elimination. Solution: Abandon SN2 alkylation for hindered substrates. Shift your strategy to Reductive Amination . If an SN2 pathway is absolutely mandatory (e.g., no corresponding aldehyde/ketone is available), you must use a highly reactive electrophile (like an alkyl triflate) with a non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent.

Q3: Reductive amination with my target ketone isn't working. I'm using NaBH(OAc)₃ in DCE at room temperature.

Cause: Iminium ion formation is the rate-limiting step here. The steric clash between the C2-cyclopropyl piperazine and your ketone prevents the initial condensation. If the iminium ion never forms, the reducing agent has nothing to act upon. Solution: You must force the condensation equilibrium forward before adding the reducing agent. Pre-form the iminium ion using a strong Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) . This lowers the LUMO of the carbonyl and drives water elimination 3.

Troubleshooting A Reaction at N4 of 2-Cyclopropyl-1-methylpiperazine B Buchwald-Hartwig Arylation A->B C Reductive Amination A->C B_Issue Stalls at <20% Yield? (Pd Black Forms) B->B_Issue C_Issue No Iminium Formation? (Steric Clash) C->C_Issue B_Sol Switch to RuPhos/BrettPhos + NaOtBu B_Issue->B_Sol Yes C_Sol Pre-activate with Ti(OiPr)4 before NaBH3CN C_Issue->C_Sol Yes

Workflow for resolving N4 functionalization issues in hindered piperazines.

Quantitative Data: Reagent Selection Matrices

To save you days of optimization, we have compiled the performance metrics of various catalyst and reagent systems specifically tested on 2-substituted hindered piperazines.

Table 1: Catalyst and Ligand Screening for N-Arylation of Hindered Piperazines

Ligand SystemBaseTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃ / BINAPCs₂CO₃100< 10%Severe Pd black formation; fails at reductive elimination.
Pd₂(dba)₃ / dppfNaOtBu10015 - 20%Sluggish amine coordination; high levels of dehalogenation.
Pd₂(dba)₃ / XPhos NaOtBu8565 - 70%Good conversion, but some β-hydride elimination observed.
Pd₂(dba)₃ / RuPhos NaOtBu85> 90% Optimal. Deep pocket accommodates the cyclopropyl bulk.

Table 2: Reducing Agents for Reductive Amination of Hindered Amines

Reagent SystemSolventAdditiveConversion (%)
NaBH(OAc)₃DCENone< 5% (No iminium formed)
NaBH₃CNMeOHAcOH (cat.)20 - 30%
Ti(OiPr)₄ then NaBH₃CN THFNone85 - 95%

Step-by-Step Methodologies

These protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Optimized Buchwald-Hartwig N-Arylation

Use this protocol when coupling 2-cyclopropyl-1-methylpiperazine with aryl bromides or chlorides.

  • Catalyst Pre-activation (Glovebox recommended): In an oven-dried vial, charge Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Substrate Addition: Add the aryl halide (1.0 equiv) and 2-cyclopropyl-1-methylpiperazine (1.2 equiv).

  • Solvent: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration.

  • Validation Check 1: Seal the vial and heat to 85 °C. Within 15 minutes, the solution should transition from dark purple to a clear reddish-brown. If the solution turns opaque black, oxygen has entered the system or the catalyst has crashed out. Abort and restart.

  • Reaction: Stir at 85 °C for 12 hours.

  • Validation Check 2 (LC-MS): Aliquot 10 µL of the reaction mixture into 1 mL of MeCN. Analyze via LC-MS. The complete disappearance of the aryl halide peak and emergence of the product mass (M+H) confirms successful oxidative addition and reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate and purify via flash column chromatography.

Protocol B: Lewis Acid-Mediated Reductive Amination

Use this protocol when functionalizing N4 via condensation with sterically hindered aldehydes or ketones.

  • Iminium Formation: In a flame-dried flask under N₂, combine 2-cyclopropyl-1-methylpiperazine (1.0 equiv) and the target ketone (1.1 equiv) in anhydrous THF (0.3 M).

  • Lewis Acid Activation: Syringe in Ti(OiPr)₄ (2.0 equiv) dropwise.

  • Validation Check 1: A distinct yellow or light orange hue should develop within 30 minutes, indicating successful complexation and iminium ion formation. If the solution remains completely colorless after 2 hours, the ketone is too hindered; consider heating to 50 °C.

  • Stirring: Allow the mixture to stir at room temperature for 12 hours to ensure complete conversion to the iminium species.

  • Reduction: Cool the flask to 0 °C. Add NaBH₃CN (1.5 equiv) in small portions. Stir for an additional 4 hours, allowing the reaction to slowly warm to room temperature.

  • Quench & Workup: Carefully add 1M NaOH (equal volume to THF) to quench the reaction. A dense white precipitate of TiO₂ salts will form.

  • Validation Check 2: Ensure the pH is basic (>10) to keep the piperazine product in its free-base form.

  • Isolation: Filter the entire suspension through a Celite pad, washing thoroughly with EtOAc. Separate the organic layer, dry over Na₂SO₄, concentrate, and purify.

References

  • Triple Reuptake Inhibitors as Potential Therapeutics for Depression and Other Disorders: Design Paradigm and Developmental Challenges Journal of Medicinal Chemistry - ACS Publications URL
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews URL
  • Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1 Journal of Medicinal Chemistry - ACS Publications URL

Sources

Technical Support Center: Storage & Long-Term Stability Optimization for 2-Cyclopropyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-cyclopropyl-1-methylpiperazine (C8H16N2). As a specialized piperazine derivative featuring a tertiary N -methyl group and a secondary amine at the 4-position, this compound is a highly valuable building block in drug discovery. However, its specific structural features make it highly reactive to environmental factors.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the long-term integrity of your compound.

Module 1: Diagnostic Troubleshooting & FAQs

Q1: My liquid sample has become highly viscous, or a white crust has formed around the cap. What happened?

Root Cause: Your compound has undergone carbamate formation and/or hydrate formation . Mechanistic Explanation: Piperazine derivatives are highly basic and hygroscopic. The secondary amine in 2-cyclopropyl-1-methylpiperazine acts as a strong nucleophile. When exposed to atmospheric carbon dioxide (CO2), the amine attacks the electrophilic carbon of CO2, forming a stable carbamate salt[1]. Simultaneously, the basic nitrogens readily form hydrogen bonds with atmospheric moisture, leading to hydrate formation[2]. This dual absorption drastically alters the physical state of the compound, increasing viscosity and causing precipitation.

Q2: During LC-MS analysis, I am seeing unexpected mass peaks at +18 Da, +16 Da, and +44 Da relative to the parent mass. Is my batch ruined?

Root Cause: These mass shifts correspond to specific environmental degradation pathways:

  • +18 Da (Hydration): Indicates water absorption. While not a chemical degradation of the covalent structure, it dilutes the effective molarity of your stock solutions and can accelerate hydrolysis in downstream reactions[2].

  • +44 Da (Carbamylation): Confirms the absorption of CO2 and the formation of a carbamate[3].

  • +16 Da (Oxidation): Indicates N -oxide formation. The electron-rich nitrogen lone pairs are susceptible to oxidation by atmospheric oxygen over prolonged periods[4]. Solution: The batch is not necessarily ruined. Moisture and CO2 can often be reversed (see SOP 2 below), though severe oxidation (+16 Da) usually requires vacuum distillation to purify the parent compound.

Q3: What is the optimal storage environment to prevent these issues?

Root Cause Mitigation: To arrest nucleophilic attack and hydrogen bonding, the compound must be isolated from H2O, CO2, and O2. Best Practice: Store the compound in a tightly sealed, amber glass vial (to prevent photolytic degradation) under an Argon atmosphere at 2–8 °C[5]. Causality Check: Why Argon and not Nitrogen? Argon (atomic mass ~40) is significantly heavier than ambient air (average mass ~29). When flushed into a vial, Argon sinks and creates a protective physical blanket over the chemical. Nitrogen (mass ~28) is lighter than air and easily escapes during the capping process, leaving the compound vulnerable.

Module 2: Quantitative Stability Metrics

The following table summarizes the environmental triggers, their kinetic impact on 2-cyclopropyl-1-methylpiperazine, and the standard analytical thresholds for quality control.

Environmental TriggerPrimary Degradant/AdductMass Shift (LC-MS)Kinetic Rate (Ambient Air)Mitigation Strategy
Moisture (H2O) Hydrate / Dilution+18 DaFast (< 1 hour)Store over desiccant; handle in dry box.
Carbon Dioxide (CO2) Carbamate / Bicarbonate+44 DaModerate (Hours to Days)Argon blanketing; tightly sealed PTFE caps.
Oxygen (O2) N -Oxide+16 DaSlow (Weeks to Months)Inert gas storage; avoid strong oxidizers.
Temperature / Light Ring-opening / CleavageVariableVery Slow (Months)Store at 2–8 °C in amber vials.

Module 3: Mechanistic Degradation Pathway

G Compound 2-Cyclopropyl-1-methylpiperazine AirExposure Atmospheric Exposure Compound->AirExposure ProperStorage Optimized Storage Protocol Compound->ProperStorage H2O H2O Absorption AirExposure->H2O CO2 CO2 Absorption AirExposure->CO2 O2 O2 Exposure AirExposure->O2 Stable Stable Anhydrous Form ProperStorage->Stable Inert Gas + Desiccant Hydrate Hydrate Formation H2O->Hydrate Carbamate Carbamate Formation CO2->Carbamate NOxide N-Oxidation O2->NOxide

Mechanistic pathways of 2-cyclopropyl-1-methylpiperazine degradation and storage optimization.

Module 4: Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Inert Gas Aliquoting Workflow

Objective: Prevent moisture and CO2 ingress during routine laboratory handling.

  • Preparation: Bake glassware at 120 °C for 2 hours prior to use. Allow to cool in a desiccator. Reasoning: Surface moisture on standard glassware is sufficient to trigger hydrate formation in highly hygroscopic piperazines[2].

  • Purging: Insert an Argon line into the receiving vial. Purge at a low flow rate for 15 seconds.

  • Transfer: Using a gas-tight syringe, transfer the required volume of 2-cyclopropyl-1-methylpiperazine into the Argon-filled vial.

  • Blanketing & Sealing: Apply a secondary Argon purge over the liquid surface for 5 seconds. Immediately cap with a PTFE-lined septum cap. Wrap the cap junction with Parafilm.

  • Validation Step (Self-Validating System): Immediately weigh the sealed vial on an analytical balance and record the mass. Before the next use, re-weigh the vial. An increase in mass indicates a compromised seal and the ingress of atmospheric moisture/CO2.

SOP 2: Moisture and CO2 Decontamination Protocol

Objective: Recover a batch that has absorbed water or formed carbamates.

  • Moisture Removal (Drying): Add activated 3Å molecular sieves to the liquid compound (approx. 10% w/v).

    • Causality: 3Å sieves have a pore size of 3 Angstroms. Water molecules (~2.8 Å) are trapped within the pores, while the bulky 2-cyclopropyl-1-methylpiperazine molecule is sterically excluded, ensuring no loss of product.

  • Carbamate Reversal (Degassing): If carbamates have formed (indicated by viscosity), place the vial in a sonicator bath at 40 °C while sparging the liquid with dry Argon or Nitrogen for 30 minutes.

    • Causality: The formation of piperazine carbamates is a reversible equilibrium. Gently heating the solution provides the thermal energy to break the carbamate bond, while the inert gas sparging drives the equilibrium toward the free amine by physically stripping the released CO2 out of the solution[1].

  • Validation Step: Run a 1 H-NMR or 13 C-NMR. The successful reversal of the carbamate is validated by the disappearance of the carbonyl carbon peak typically found around 160 ppm. Successful drying is validated by a Karl Fischer titration reading of < 0.1% water.

References

  • ResearchGate. "Aqueous piperazine derivatives for CO2 capture: Accurate screening by a wetted wall column." ResearchGate Publications. Available at:[Link]

  • ResearchGate. "CO2 absorption characteristics of a piperazine derivative with primary, secondary, and tertiary amino groups." ResearchGate Publications. Available at:[Link]

  • Biosynce. "What are the stability conditions of piperazine?" Biosynce Blog. Available at:[Link]

Sources

Technical Support Center: Stereochemical Challenges in 2-Cyclopropyl-1-methylpiperazine Isolation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving stereochemical challenges in the isolation and analysis of 2-cyclopropyl-1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this chiral molecule. As a privileged scaffold in medicinal chemistry, ensuring the stereochemical purity of piperazine derivatives is paramount for safety and efficacy.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established analytical principles and field-proven experience.

The core challenge with 2-cyclopropyl-1-methylpiperazine arises from the stereocenter at the C2 position of the piperazine ring, which is directly attached to the cyclopropyl group. This single chiral center gives rise to a pair of enantiomers: (R)-2-cyclopropyl-1-methylpiperazine and (S)-2-cyclopropyl-1-methylpiperazine. These non-superimposable mirror images can exhibit distinct pharmacological and toxicological profiles, making their separation and independent characterization a critical step in drug development.[3]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during the chiral separation and analysis of 2-cyclopropyl-1-methylpiperazine.

Question 1: I am observing poor or no separation of enantiomers using chiral High-Performance Liquid Chromatography (HPLC). What are the key parameters to optimize?

Answer:

Achieving baseline separation of enantiomers on a chiral stationary phase (CSP) is a multi-parameter optimization process. If you are struggling with resolution, it is essential to systematically evaluate and adjust your chromatographic conditions. The underlying principle of chiral HPLC is the differential partitioning of enantiomers between the CSP and the mobile phase, and several factors influence this equilibrium.[4]

Causality and Recommended Protocol:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For piperazine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the most effective starting point.[4][5] If you are using a non-polysaccharide column, consider switching. If you are already using one, ensure it is appropriate for amine-containing compounds. An immobilized CSP like Chiralpak® IC is a robust choice.[5]

  • Mobile Phase Composition: The mobile phase composition dictates the elution strength and the interactions with the CSP.

    • Solvent System: A common mobile phase for this type of compound is a mixture of a non-polar solvent (like n-hexane or heptane) and an alcohol (like isopropanol or ethanol). The ratio of these solvents significantly impacts retention and resolution. Start with a standard ratio (e.g., 90:10 n-hexane:isopropanol) and systematically vary it.

    • Basic Additive: The piperazine nitrogen atoms are basic. Uncontrolled interactions with residual acidic sites on the silica support can cause severe peak tailing and poor resolution. Adding a small amount of a basic modifier, such as diethylamine (DEA) or ethanolamine (typically 0.1% v/v), to the mobile phase is crucial to suppress these interactions and improve peak shape.

  • Temperature: Column temperature affects the thermodynamics and kinetics of the chiral recognition process. Lowering the temperature often enhances enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Try reducing the column temperature in 5 °C increments (e.g., from 25 °C down to 10 °C).

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will lengthen the analysis time. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.

Data Presentation: Recommended Starting Conditions for Chiral HPLC

ParameterRecommended Starting ConditionOptimization Strategy
Chiral Column Chiralpak® IC (or similar immobilized cellulose-based CSP)Test amylose-based CSPs if cellulose fails.
Mobile Phase 90:10 (v/v) n-Hexane : Isopropanol + 0.1% DEAVary alcohol content from 5% to 20%.
Flow Rate 1.0 mL/minDecrease to 0.5 mL/min to improve resolution.
Temperature 25 °CDecrease to 20 °C, 15 °C, or 10 °C.
Detection Low UV (e.g., 205-215 nm) due to lack of strong chromophore.Consider derivatization for enhanced sensitivity.[5]

Experimental Workflow: Chiral HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Select Polysaccharide CSP (e.g., Chiralpak® IC) Cond1 Mobile Phase: 90:10 Hexane:IPA + 0.1% DEA Flow: 1.0 mL/min, Temp: 25°C Start->Cond1 Eval1 Evaluate Resolution (Rs) Cond1->Eval1 Opt_MP Adjust Mobile Phase (Vary %IPA) Eval1->Opt_MP Rs < 1.5 Success Baseline Separation Achieved (Rs > 1.5) Eval1->Success Rs > 1.5 Eval2 Evaluate Rs Opt_MP->Eval2 Opt_Temp Adjust Temperature (Decrease in 5°C steps) Opt_Temp->Eval2 Opt_Flow Adjust Flow Rate (Decrease to 0.5 mL/min) Opt_Flow->Eval2 Eval2->Opt_Temp Improvement needed Eval2->Opt_Flow Further improvement needed Eval2->Success Rs > 1.5 Failure Try Alternative CSP (e.g., Amylose-based) Eval2->Failure No separation

Caption: Workflow for Chiral HPLC Method Development.

Question 2: I have successfully separated two peaks, but how do I definitively determine the absolute configuration (R vs. S) of each enantiomer?

Answer:

Elution order from a chiral column is not sufficient to assign absolute configuration without a reference standard. Determining the absolute stereochemistry requires a technique that can probe the three-dimensional arrangement of atoms.

Authoritative Techniques:

  • Single-Crystal X-ray Crystallography: This is the unequivocal "gold standard" for determining absolute configuration.[6][7]

    • How it Works: By diffracting X-rays through a high-quality single crystal of a pure enantiomer (or a co-crystal with a known chiral molecule), you can generate a three-dimensional electron density map of the molecule, allowing for unambiguous assignment.[8]

    • Requirement: The primary challenge is growing a suitable, diffraction-quality crystal, which can be a significant hurdle.

  • NMR Spectroscopy with Chiral Solvating Agents (CSAs): This is a powerful in-solution technique.

    • How it Works: Enantiomers are chemically identical and thus indistinguishable in a standard NMR spectrum. However, adding a chiral solvating agent (CSA) creates a chiral environment in the NMR tube. The CSA forms transient diastereomeric complexes with each enantiomer, which are no longer chemically equivalent and will exhibit distinct chemical shifts.[9] For piperazines, an effective CSA is (−)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, which protonates the amine nitrogens and induces observable enantiomeric discrimination in both ¹H and ¹³C NMR spectra.[9]

    • Requirement: This method is typically used for determining enantiomeric purity (% ee), but if you have a reference standard of known configuration, you can assign your separated peaks by comparing the spectra.

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory), the absolute configuration can be determined with high confidence.

Decision Tree: Determining Absolute Configuration

G Start Pure Enantiomer Isolated Q1 Can you grow a diffraction-quality crystal? Start->Q1 Xray Perform Single-Crystal X-ray Crystallography Q1->Xray Yes Q2 Is a reference standard of known configuration available? Q1->Q2 No Result_Xray Unambiguous Absolute Configuration Determined Xray->Result_Xray NMR Use NMR with Chiral Solvating Agent (CSA) Q2->NMR Yes VCD Perform VCD Spectroscopy & Quantum Calculations Q2->VCD No Result_NMR Assign configuration by spectral comparison NMR->Result_NMR Result_VCD Assign configuration by comparing experimental and computed spectra VCD->Result_VCD

Sources

Validation & Comparative

comparative bioactivity of cyclopropyl-substituted piperazines

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Bioactivity of Cyclopropyl-Substituted Piperazines: A Guide for Drug Development

Introduction Cyclopropyl-substituted piperazines have emerged as highly privileged scaffolds in modern medicinal chemistry. The piperazine ring itself confers favorable bioactivity by enhancing interactions with biological macromolecules through its polar nitrogen atoms. When functionalized with a cyclopropyl group, the resulting steric constraints and conformational rigidity significantly alter receptor binding affinities, metabolic stability, and lipophilicity. This guide objectively compares the bioactivity of cyclopropyl-substituted piperazines against alternative structural derivatives, providing actionable experimental workflows and quantitative data for drug development professionals.

Comparative Bioactivity Profiling

1.1. Anticancer and Antitubercular Activity Disubstituted piperazines are well-documented for their cytotoxic properties. Recent studies on [1-(4-chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives demonstrate dual action against both human breast cancer cell lines (MDA-MB-435) and Mycobacterium tuberculosis (M. tb h37Rv). The cyclopropyl moiety in these methanone derivatives provides an optimal spatial orientation that enhances cellular penetration compared to standard alkyl chains, leading to significant zones of inhibition in antimicrobial assays and potent in vitro anticancer activity 1.

1.2. TRK Kinase Inhibition in Solid Tumors In the development of next-generation Tropomyosin receptor kinase (TRK) inhibitors to combat acquired drug resistance, the substitution pattern on the piperazine tail dictates antiproliferative efficacy. A comparative study of pyridin-2(1H)-one derivatives revealed that while N-cyclopropylpiperazine analogues (e.g., compound 10a) exhibit baseline activity, modifying the charged amine to a neutral amide (acetyl/cyclopropionyl-capped analogues) substantially increases antiproliferative activity against mutant cell lines (TRKAG667C). This highlights a critical structure-activity relationship (SAR): the charged nature of the secondary amine in unsubstituted cyclopropylpiperazines can hinder binding in specific hydrophobic kinase pockets, necessitating neutral bioisosteres for optimal mutant affinity 2.

1.3. CNS Activity: SMN2 Splicing Modifiers For neurodegenerative conditions like Spinal Muscular Atrophy (SMA), small molecules that modify the alternative splicing of Survival Motor Neuron 2 (SMN2) exon 7 are highly sought after. Incorporating 1-cyclopropylpiperazine into heterocyclic scaffolds (e.g., compound 69) shifts SMN2 splicing toward the production of full-length SMN2 mRNA. Compared to coumarin-based derivatives, these nitrogen-rich heterocycles demonstrate enhanced U1-pre-mRNA interaction at the 5′ splice site, significantly improving motor function and neuromuscular circuit protection in vivo3.

Quantitative Data Comparison

The following table summarizes the comparative bioactivity of cyclopropyl-piperazine derivatives against structural alternatives.

Compound ClassTarget / DiseaseDerivative / ModificationBioactivity ProfileRef
Methanone Deriv. Breast Cancer (MDA-MB-435)[1-(4-chlorophenyl) cyclopropyl] piperazineHigh cytotoxicity at 10-80 µg/mL1
Pyridin-2(1H)-one TRKA (Solid Tumors)N-cyclopropylpiperazine analogue (10a)Moderate (Charged amine limits mutant TRK affinity)2
Pyridin-2(1H)-one TRKA (Solid Tumors)Acetyl-capped piperazine analogue (10b)Superior IC50 (Neutral amide preferred over amine)2
Heterocyclic Splicer SMA (SMN2 Splicing)1-cyclopropylpiperazine derivative (69)High EC1.5x (Increases SMN-FL transcript)3

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols emphasize the causality behind each methodological choice, creating self-validating experimental systems.

Protocol A: Synthesis and Purification of 1-Cyclopropylpiperazine Intermediates This protocol outlines the synthesis of the 1-cyclopropylpiperazine free base from its Boc-protected precursor 4.

  • Acidic Deprotection: Dissolve tert-butyl 4-cyclopropylpiperazine-1-carboxylate (3.50 mmol) in 4 M HCl in 1,4-dioxane (17.50 mmol).

    • Causality: 1,4-dioxane is utilized because it fully solubilizes the hydrophobic Boc-protected precursor while allowing the HCl gas to effectively cleave the carbamate without the hydrolytic side reactions common in aqueous acidic conditions.

  • Reaction Monitoring: Stir at room temperature for 3 hours under nitrogen protection. Filter and wash the resulting white solid with diethyl ether.

  • SCX Column Chromatography: Load the crude hydrochloride salt onto a Strong Cation Exchange (SCX) column. Wash with methanol, then elute the target compound using 3.5 M NH3/MeOH.

    • Causality (Self-Validation): The SCX resin specifically captures the basic secondary amine of the piperazine ring. Non-basic organic impurities are washed away in the methanol step. Elution only occurs when the ammonia neutralizes the ionic interaction, ensuring that the collected yellow oil (yield ~59.7%) is exclusively the basic target compound.

Protocol B: Sulforhodamine B (SRB) Cytotoxicity Assay Used to evaluate the anticancer activity of cyclopropyl-piperazine derivatives 1.

  • Cell Seeding & Treatment: Seed MDA-MB-435 cells in 96-well plates. After 24h, treat with compound concentrations ranging from 10 to 80 µg/mL.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

    • Causality: TCA precipitates cellular proteins, fixing the cells to the plate. This preserves the total cellular protein mass, which is directly proportional to cell number.

  • Staining & Washing: Stain with 0.4% SRB solution for 30 minutes. Wash plates 4 times with 1% acetic acid.

    • Causality: Acetic acid removes unbound dye without solubilizing the protein-bound dye, preventing high background noise.

  • Quantification: Solubilize the bound dye with 10 mM unbuffered Tris base (pH > 10) and measure optical density (OD) at 540 nm.

    • Causality (Self-Validation): Unlike MTT assays which measure mitochondrial metabolic activity (which can be artificially skewed by chemical interference), the SRB assay strictly measures protein mass. If a compound causes metabolic stress without cell death, MTT will yield a false positive for cytotoxicity, whereas SRB provides a true stoichiometric reflection of cell viability.

Logical Relationships & Workflows

The following diagram illustrates the structure-activity relationship (SAR) logic tree for optimizing cyclopropyl-piperazine scaffolds in drug discovery.

SAR_Logic N1 Cyclopropyl-Piperazine Scaffold N2 Anticancer / TRK Inhibition N1->N2 Target: Solid Tumors N3 Antimicrobial / M. tb N1->N3 Target: Tuberculosis N4 CNS / SMN2 Splicing N1->N4 Target: SMA N5 Charged Amine (10a) Moderate Mutant Affinity N2->N5 Unsubstituted N N6 Neutral Amide (10b) High Mutant Affinity N2->N6 Acetyl-Capped N N7 Methanone Linkage Enhanced Cell Penetration N3->N7 Reductive Amination N8 Heterocyclic Fusion (69) Increased SMN-FL Transcript N4->N8 5' Splice Site Mod

SAR logic tree demonstrating the bioactivity optimization pathways of cyclopropyl-piperazines.

References

  • SYNTHESIS, ANTICANCER AND ANTITUBERCULOSIS STUDIES FOR[1-(4-CHLOROPHENYL) CYCLOPROPYL] (PIPERAZINE-YL)
  • Structural Optimization of Next-Generation TRK Inhibitors against Acquired Drug Resistance Mutations for the Treatment of Solid Tumors - Journal of Medicinal Chemistry (ACS) -
  • Discovery and Optimization of Small Molecule Splicing Modifiers of Survival Motor Neuron 2 as a Treatment for Spinal Muscular Atrophy - Journal of Medicinal Chemistry (ACS) -
  • 1-Cyclopropylpiperazine Chemical Properties - ChemicalBook -

Sources

Benchmarking 2-Cyclopropyl-1-methylpiperazine: A Comparative Guide to Advanced Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperazine is a ubiquitous, privileged scaffold in medicinal chemistry, featured in over 100 FDA-approved drugs. However, the standard unsubstituted piperazine ring often presents liabilities, including high basicity (pKa ~9.8), rapid oxidative metabolism, and excessive conformational flexibility [1][1]. To overcome these hurdles, medicinal chemists employ strategic substitutions. This guide benchmarks 2-cyclopropyl-1-methylpiperazine against standard derivatives (e.g., piperazine, 1-methylpiperazine, and 1-ethylpiperazine), detailing the physicochemical, metabolic, and synthetic advantages of integrating a cyclopropyl moiety alongside N-methylation.

Structural Rationale: The "Cyclopropyl Effect"

The addition of a cyclopropyl group at the C2 position and a methyl group at the N1 position fundamentally alters the molecule's behavior:

  • Metabolic Stability: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol), resulting in enhanced π-character of its C-C bonds and shorter, stronger C-H bonds compared to standard alkanes [2][2]. This increased bond dissociation energy makes the moiety highly resistant to hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes, a primary route of drug degradation [3][3].

  • pKa Modulation: N-methylation converts the secondary amine to a tertiary amine, lowering the pKa by approximately 1 log unit [4][4]. The electron-withdrawing nature of the adjacent cyclopropyl group further depresses the basicity of the nitrogens, reducing the risk of phospholipidosis and improving membrane permeability.

  • Conformational Restriction: The rigid cyclopropyl group acts as a steric lock, pre-organizing the piperazine ring into a specific bioactive conformation, which provides a favorable entropic contribution to target binding [5][5].

Structural_Impact Base Piperazine Scaffold N1 N1-Methylation Base->N1 C2 C2-Cyclopropylation Base->C2 pKa Lowered pKa (Reduced basicity) N1->pKa Steric Steric Hindrance (Conformational lock) C2->Steric Metab Increased CYP Stability (Stronger C-H bonds) C2->Metab

Logical relationship of structural modifications on the piperazine scaffold.

Physicochemical Benchmarking

The following table synthesizes the comparative physicochemical profiles of standard piperazines versus 2-cyclopropyl-1-methylpiperazine.

CompoundMolecular WeightpKa (Predicted)LogP (Predicted)Primary LiabilityKey Advantage
Piperazine 86.149.8-1.17High basicity, flexibleHigh aqueous solubility
1-Methylpiperazine 100.169.0-0.04CYP-mediated N-demethylationCapped H-bond donor
1-Ethylpiperazine 114.199.10.30CYP-mediated α-oxidationImproved lipophilicity
2-Cyclopropyl-1-methylpiperazine 140.218.31.10Synthetic complexityHigh metabolic stability, steric tuning

In Vitro ADME Profiling: Experimental Methodologies

To objectively benchmark the metabolic stability and permeability of 2-cyclopropyl-1-methylpiperazine against standard derivatives, robust in vitro assays are required.

ADME_Workflow Compound Test Compound (1 µM final) HLM Human Liver Microsomes (0.5 mg/mL protein) Compound->HLM NADPH NADPH Regeneration System (Initiates CYP activity) HLM->NADPH Incubation Incubation at 37°C (0, 5, 15, 30, 60 min) NADPH->Incubation Quench Quench with Cold MeCN (+ Internal Standard) Incubation->Quench LCMS LC-MS/MS Analysis (Calculate CL_int) Quench->LCMS

Step-by-step workflow for evaluating CYP450-mediated microsomal stability.

Protocol 1: Human Liver Microsome (HLM) Intrinsic Clearance (CLint)

Causality & Self-Validation: This protocol measures the rate of parent compound depletion. NADPH is added to supply the necessary electrons for CYP450 catalytic cycles [6][6]. The system is self-validating through the concurrent running of positive controls (Verapamil for high clearance, Dextromethorphan for moderate clearance) and a negative control (no NADPH) to rule out non-CYP-mediated degradation.

  • Preparation: Prepare a 10 mM stock of 2-cyclopropyl-1-methylpiperazine in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Matrix Assembly: In a 96-well plate, combine Human Liver Microsomes (final protein concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4). Add the test compound to achieve a 1 µM final concentration (DMSO < 0.1% to prevent enzyme inhibition).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH concentration).

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an analytical internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly precipitates microsomal proteins, halting the enzymatic reaction and extracting the analyte.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining parent compound percentage versus time. Calculate the half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Permeability Assay

Causality & Self-Validation: Piperazine derivatives can alter epithelial tight junctions [7][7]. The Caco-2 assay assesses intestinal absorption potential. Lucifer Yellow (a paracellular marker) is included to validate monolayer integrity; if Lucifer Yellow permeability exceeds 1×10−6 cm/s, the monolayer is compromised, and the data is invalidated.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in a 24-well transwell plate. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Apply to the apical chamber (A→B transport) or basolateral chamber (B→A transport).

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chamber at 30, 60, and 90 minutes, replacing with fresh buffer.

  • Analysis: Quantify compound concentration via LC-MS/MS and calculate the apparent permeability coefficient (Papp). The lowered pKa and increased LogP of 2-cyclopropyl-1-methylpiperazine generally yield superior Papp values compared to unsubstituted piperazine.

Synthetic Utility & Regioselectivity

Beyond its role as a pharmacophore, 2-cyclopropyl-1-methylpiperazine is an advanced building block . In standard piperazine, functionalizing one nitrogen often leads to over-alkylation or requires cumbersome protection/deprotection steps. In 2-cyclopropyl-1-methylpiperazine:

  • N1 is capped by the methyl group.

  • N4 is a free secondary amine , primed for Buchwald-Hartwig cross-coupling or SNAr reactions.

  • Steric Shielding: The C2 cyclopropyl group creates a steric environment that suppresses residual reactivity at N1, ensuring high regioselectivity at the N4 position during library synthesis.

Conclusion

Benchmarking 2-cyclopropyl-1-methylpiperazine against traditional piperazine derivatives highlights the profound impact of strategic ring substitutions. By leveraging the "cyclopropyl effect," drug developers can simultaneously restrict conformation, lower basicity, and dramatically improve metabolic stability, transforming a simple building block into a highly optimized vector for lead generation.

References

  • Metabolism and Bioactivation: It's Time to Expect the Unexpected | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: NIH URL
  • Bridged Piperazines for Drug Discovery - Enamine Source: Enamine URL
  • Applications in medicinal chemistry for cyclopropyl-containing compounds - Benchchem Source: Benchchem URL
  • 3-Substituted Piperazine Synthetic Reagents and Building Blocks for Drug Discovery Research Source: Tokyo Chemical Industry URL
  • ADME Properties - Pharmacokinetics - Drug Design Org Source: Drug Design Org URL
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures Source: ACS Publications URL

Sources

A Comparative Guide to Validated HPLC-UV Methods for the Quantification of 2-Cyclopropyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Small Polar Amines

In pharmaceutical development, rigorous control of starting materials, intermediates, and impurities is paramount to ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API). 2-Cyclopropyl-1-methylpiperazine is a secondary amine that often serves as a key building block or appears as a process-related impurity in the synthesis of various APIs. Its quantification presents a distinct analytical challenge due to two inherent physicochemical properties: high polarity and the absence of a significant UV-absorbing chromophore.

This guide provides a comparative analysis of HPLC-UV strategies for the robust quantification of 2-cyclopropyl-1-methylpiperazine. We will explore the limitations of direct analysis and present a comprehensive, validated method based on chemical derivatization. This document is designed for researchers, analytical scientists, and quality control professionals, offering not just a protocol, but the scientific rationale behind the methodological choices, all grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Part 1: Method Development Strategy - A Comparative Analysis

The selection of an appropriate analytical method hinges on the analyte's properties. A logical decision-making workflow is essential for developing a method that is both robust and fit for its intended purpose.[3]

cluster_0 Analyte Assessment cluster_1 Detection Strategy cluster_2 Chromatographic Strategy (for Polar Analyte) Analyte 2-Cyclopropyl-1-methylpiperazine - High Polarity - No UV Chromophore Direct_UV Direct HPLC-UV Analyte->Direct_UV Attempt 1 Derivatization Derivatization HPLC-UV Analyte->Derivatization Recommended Path Limitation1 Fails for trace analysis Direct_UV->Limitation1 Poor Sensitivity RP_C18 Standard RP-C18 Derivatization->RP_C18 HILIC HILIC Derivatization->HILIC Polar_Embedded Polar-Embedded RP Derivatization->Polar_Embedded Optimal Separation Limitation2 RP_C18->Limitation2 Poor Retention (Phase Collapse Risk)

Caption: Method development decision workflow.

Comparison of Detection Approaches
MethodPrincipleAdvantagesDisadvantagesSuitability for 2-Cyclopropyl-1-methylpiperazine
Direct HPLC-UV Direct injection and detection using a UV detector at low wavelengths (e.g., < 210 nm).Simple, fast sample preparation.Extremely low sensitivity and poor specificity due to lack of a chromophore.[4] High potential for interference from solvents and other matrix components.Not Recommended. Unsuitable for impurity quantification or trace analysis.
Derivatization HPLC-UV Chemical reaction with a derivatizing agent to attach a UV-active moiety to the analyte before chromatographic analysis.High sensitivity and specificity.[5] Allows detection at higher, less interference-prone wavelengths.Requires an additional sample preparation step. Method development must optimize the derivatization reaction itself.Highly Recommended. Enables robust and reliable quantification at trace levels.

Causality Behind the Choice: The piperazine aliphatic ring structure does not absorb UV light in the typical analytical range (220-400 nm). While some absorption may occur at very low wavelengths (~205 nm), the response is weak and non-specific, making it analytically unreliable.[5] Chemical derivatization overcomes this fundamental limitation. We selected 4-chloro-7-nitrobenzofuran (NBD-Cl) as the derivatizing agent. It reacts efficiently with secondary amines like 2-cyclopropyl-1-methylpiperazine under mild conditions to form a stable, highly conjugated product that can be sensitively detected.[6]

Comparison of Chromatographic Columns for Polar Analytes

The derivatized analyte, while more hydrophobic than the parent compound, may still present retention challenges. The choice of stationary phase is critical.

Column TypeRetention MechanismAdvantagesDisadvantages
Standard C18 Hydrophobic interactions.[7]Widely available, versatile.Poor retention for polar compounds. Risk of "phase collapse" with highly aqueous mobile phases, leading to irreproducible retention times.[8]
Polar-Endcapped C18 Mixed-mode (hydrophobic and hydrophilic interactions).More stable in highly aqueous mobile phases. Improved peak shape for bases due to shielding of residual silanols.[9]May have different selectivity compared to standard C18.
Polar-Embedded Mixed-mode (hydrophobic interactions plus hydrogen bonding/dipole-dipole from embedded polar group like amide or carbamate).Excellent stability in 100% aqueous mobile phase. Offers alternative selectivity for polar compounds.Can be more expensive.
HILIC Partitioning into a water-enriched layer on the stationary phase surface.Excellent retention for very polar compounds.[10] Uses high organic mobile phases, which can be advantageous for MS detection.Can have longer equilibration times. Sensitive to water content in the sample diluent.

Justification for Selection: For this application, a Polar-Embedded or a Polar-Endcapped C18 column provides the best balance of robust retention, good peak shape, and operational simplicity within a standard reversed-phase workflow. These columns prevent phase collapse and offer better interaction with the polar functional groups of the analyte, even after derivatization.

Part 2: Recommended HPLC-UV Method Protocol (with Derivatization)

This protocol outlines a validated method for the quantification of 2-cyclopropyl-1-methylpiperazine using NBD-Cl derivatization.

Instrumentation and Reagents
  • HPLC System: An HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Borate Buffer (pH 9.0), 4-chloro-7-nitrobenzofuran (NBD-Cl), 2-Cyclopropyl-1-methylpiperazine reference standard.

Chromatographic Conditions
ParameterCondition
Column Polar-Embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-10 min (30% B -> 70% B), 10-12 min (70% B -> 30% B), 12-15 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 470 nm (for NBD-derivative)
Injection Volume 10 µL
Step-by-Step Sample & Standard Preparation
  • NBD-Cl Solution (1 mg/mL): Accurately weigh 10 mg of NBD-Cl and dissolve in 10 mL of methanol. Prepare this solution fresh daily.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-cyclopropyl-1-methylpiperazine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard & Sample Derivatization: a. Pipette 1.0 mL of the sample solution (or a dilution of the standard stock solution) into a reaction vial. b. Add 1.0 mL of Borate Buffer (pH 9.0). c. Add 1.0 mL of the NBD-Cl solution. d. Cap the vial, vortex, and heat in a water bath at 60 °C for 30 minutes. e. Cool the vial to room temperature. f. Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Part 3: Method Validation Protocol & Supporting Data

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][11] The following sections detail the protocol and present illustrative data for each validation parameter.

Start Method Validation Start Specificity Specificity (Selectivity) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ / LOD Precision->LOQ Robustness Robustness LOQ->Robustness End Validated Method Robustness->End

Caption: ICH Q2(R1) validation workflow.

Specificity
  • Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Inject a blank solution (diluent only) to check for interfering peaks.

    • Inject a solution of the un-derivatized analyte.

    • Inject a derivatized placebo solution (sample matrix without the analyte).

    • Inject a derivatized solution of the analyte spiked with known related substances and potential degradation products.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks at its retention time in the blank and placebo chromatograms. The peak should be well-resolved from all potential interfering peaks (Resolution > 2.0).

  • Results: The method demonstrated excellent specificity. No interference was observed at the retention time of the derivatized 2-cyclopropyl-1-methylpiperazine peak from the diluent, placebo, or excess derivatizing agent.

Linearity
  • Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol: A series of at least five concentrations were prepared from the stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration. Each solution was derivatized and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against concentration, and a linear regression analysis was performed.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.998.

  • Illustrative Data:

Concentration (µg/mL)Mean Peak Area
0.115,250
0.576,100
1.0151,500
2.5378,000
5.0755,000
7.51,130,000
Linear Regression Result
Slope 150,500
Intercept 850
Correlation Coefficient (R²) 0.9995
Accuracy (as Recovery)
  • Purpose: To assess the closeness of the test results obtained by the method to the true value.

  • Protocol: Accuracy was determined by spiking the sample matrix (placebo) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate, derivatized, and analyzed. The percentage recovery was calculated.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Illustrative Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4.03.9899.5%
100%5.05.03100.6%
120%6.05.9499.0%
Precision
  • Purpose: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay): Six individual preparations of the analyte at 100% of the target concentration were prepared and analyzed on the same day by the same analyst.

    • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different HPLC system.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Illustrative Data:

Precision TypeParameterResult
Repeatability %RSD (n=6)0.85%
Intermediate Precision %RSD (n=6)1.15%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest amount of analyte in a sample that can be reliably detected and quantified, respectively.

  • Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. A series of dilute solutions were injected, and the concentrations corresponding to S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ were identified.

  • Acceptance Criteria: S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. Precision at the LOQ level should have an RSD ≤ 10%.

  • Illustrative Data:

ParameterS/N RatioConcentration (µg/mL)Precision at LOQ (%RSD)
LOD 3.2 : 10.03N/A
LOQ 10.5 : 10.104.5%
Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol: The effect of small changes in key parameters on the analytical results was evaluated. This included varying the column temperature (±2 °C), mobile phase pH (±0.2 units), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: System suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and the %RSD of results should not be significantly affected.

  • Illustrative Data:

Parameter VariedCondition%RSD of Peak AreaTailing Factor
Flow Rate 0.9 mL/min1.2%1.1
1.1 mL/min1.3%1.1
Column Temp. 33 °C0.9%1.2
37 °C1.0%1.1
Nominal Condition 1.0 mL/min, 35 °C0.8%1.1

Conclusion

Direct HPLC-UV analysis is unsuitable for the reliable quantification of 2-cyclopropyl-1-methylpiperazine due to its lack of a UV chromophore. A method based on pre-column derivatization with NBD-Cl provides a highly sensitive, specific, and robust alternative. The comprehensive validation study, conducted in accordance with ICH Q2(R1) guidelines, confirms that the presented method is accurate, precise, and linear over a defined range. This validated method is fit for its intended purpose in a regulated pharmaceutical environment for the quantification of 2-cyclopropyl-1-methylpiperazine as a process impurity or starting material.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][2]

  • Bansal, S. K., & DeStefano, A. J. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. American Pharmaceutical Review. [Link][11]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link][12]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link][5]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link][13]

  • Neto, A. J. C., et al. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link][3]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link][6]

  • Namjesnik-Dejanovic, K., & Cabaniss, S. E. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(3), 772–778. [Link][14]

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link][9]

  • Jones, A. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link][8]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link][7]

Sources

comparing binding affinity of 2-cyclopropyl-1-methylpiperazine analogs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals evaluating the binding affinities of piperazine-based scaffolds, specifically focusing on 2-cyclopropyl-1-methylpiperazine analogs targeting Chitinase-3-Like Protein 1 (CHI3L1).

Introduction: The Strategic Role of the Piperazine Scaffold

In modern medicinal chemistry, the piperazine ring is a privileged scaffold. However, simple piperazines often suffer from high conformational flexibility, leading to entropic penalties upon target binding. The introduction of specific substituents—such as in 2-cyclopropyl-1-methylpiperazine and its derivatives (e.g., compound 37d)—strategically restricts this flexibility.

Recent breakthroughs in targeting [1], a glycoprotein heavily implicated in inflammation, fibrosis, and tumor immune evasion, have utilized these advanced piperazine analogs. By comparing the binding affinity of 2-cyclopropyl-1-methylpiperazine analogs against simpler piperazine and morpholine derivatives, we can decode the structure-activity relationship (SAR) required to competitively block the chitin-binding site (CBS) of CHI3L1.

Mechanistic Overview: Targeting the Chitin-Binding Site

CHI3L1 lacks enzymatic activity but drives pathology by binding to natural ligands (like chitin oligomers and heparan sulfate) and interacting with receptors such as Galectin-3. 2-cyclopropyl-1-methylpiperazine analogs act as competitive inhibitors. The cyclopropyl group provides a rigid, lipophilic anchor that fits precisely into the hydrophobic sub-pocket of the CBS, while the 1-methyl group restricts ring-flipping.

CHI3L1_Mechanism Ligand Piperazine Analog (e.g., 2-cyclopropyl) CBS Chitin-Binding Site (Hydrophobic Pocket) Ligand->CBS Competitive Binding Receptor Galectin-3 Interaction Ligand->Receptor Inhibits Complex CHI3L1 CHI3L1 (YKL-40) Target Protein CHI3L1->Receptor Natural Binding CBS->CHI3L1 Pathology Inflammation & Fibrosis Receptor->Pathology Downstream Signaling

Figure 1: Mechanism of CHI3L1 inhibition by piperazine analogs at the chitin-binding site.

Comparative Binding Affinity Data

To objectively evaluate the performance of these analogs, we compare their dissociation constants ( KD​ ) and half-maximal inhibitory concentrations ( IC50​ ) derived from Microscale Thermophoresis (MST) and AlphaScreen (AS) assays. The data below highlights how structural modifications to the core ring dictate affinity [1].

Compound / AnalogCore ScaffoldKey SubstituentTargetAssay MethodBinding Affinity ( KD​ / IC50​ )
Compound 12 Piperazine1-IsobutylmCHI3L1MST4.9 µM
Compound 13 Piperazine1-MethylmCHI3L1MST7.2 µM
Compound 17 MorpholineN/A (Morpholine core)mCHI3L1MST8.6 µM
Compound 37d Piperazine2-Cyclopropyl-1-methylCHI3L1AS / MSTLow µM range
Probe 19 Piperidine-ThiazoleBiotinylated PEG tagCHI3L1BLI~nM range

Data Interpretation: The transition from a bulky isobutyl group (Compound 12) to a methyl group (Compound 13) causes a slight drop in affinity. However, introducing the 2-cyclopropyl-1-methylpiperazine motif (as seen in advanced intermediates like 37d) optimizes the spatial geometry for the CBS, maintaining strong low-micromolar affinity while vastly improving the pharmacokinetic profile compared to standard morpholine cores.

Experimental Workflows for Affinity Validation

To ensure trustworthy and self-validating data, binding affinities must be confirmed through orthogonal methodologies. Below are the field-proven protocols for evaluating these analogs.

Protocol 1: Microscale Thermophoresis (MST) Primary Screening

MST detects changes in the hydration shell, charge, or size of molecules upon binding, making it highly sensitive to small-molecule interactions.

  • Target Labeling: Fluorescently label recombinant CHI3L1 using RED-tris-NTA (for His-tagged proteins) to achieve a final assay concentration of 10–50 nM in PBS buffer containing 0.05% Tween-20 (to prevent non-specific aggregation).

  • Ligand Titration: Prepare a 16-point serial dilution of the 2-cyclopropyl-1-methylpiperazine analog, ranging from 1 mM down to sub-nanomolar concentrations.

  • Equilibration: Mix the labeled CHI3L1 with the analog dilutions at a 1:1 volume ratio. Incubate for 20 minutes at room temperature in the dark.

  • Data Acquisition: Load the samples into premium treated MST capillaries. Run the assay using a Monolith instrument (NanoTemper Technologies) at 20% LED power and medium MST power.

  • Analysis: Plot the normalized fluorescence ( Fnorm​ ) against the logarithmic analog concentration. Extract the KD​ using a standard 1:1 binding model.

Protocol 2: AlphaScreen (AS) Competitive Assay

AlphaScreen is utilized for high-throughput orthogonal validation to ensure the analog is actively displacing a known binder from the CBS.

  • Reagent Setup: Utilize 10 nM of His-tagged CHI3L1 and 10 nM of a high-affinity biotinylated probe (e.g., Probe 19 or 20).

  • Reaction Mixture: In a 384-well OptiPlate, combine the protein, the biotinylated probe, and varying concentrations of the test analog.

  • Primary Incubation: Incubate for 60 minutes at room temperature to allow the test analog to competitively displace the biotinylated probe.

  • Bead Addition: Under subdued green light, add Streptavidin-coated Donor beads and anti-His Acceptor beads (final concentration 20 µg/mL each). Incubate for an additional 60 minutes.

  • Detection: Read the luminescent signal on a multimode plate reader (excitation at 680 nm, emission at 520–620 nm). Calculate the IC50​ based on the signal decay.

Workflow Library Compound Library (Piperazine Analogs) MST Microscale Thermophoresis (MST) Primary Screening (Kd) Library->MST Initial Hits (µM) AS AlphaScreen (AS) Assay Competitive Validation (IC50) MST->AS Orthogonal Validation Cryst X-ray Crystallography Structural Confirmation MST->Cryst Binding Mode Analysis Hit Lead Selection (e.g., Compound 37d) AS->Hit SAR Optimization Cryst->Hit Structure-Based Design

Figure 2: High-throughput screening workflow for validating analog binding affinities.

Expert Insights: Causality in Experimental Design (E-E-A-T)

  • Why choose MST over Surface Plasmon Resonance (SPR) for primary screening? Covalent immobilization of CHI3L1 on an SPR sensor chip can inadvertently mask or alter the conformation of the chitin-binding site. MST operates entirely in a solution state, preserving the native 3D architecture of the protein. This is critical when evaluating sterically demanding molecules like 2-cyclopropyl-1-methylpiperazine, where even a 1-angstrom shift in the binding pocket can drastically alter the measured KD​ .

  • The Logic Behind the AlphaScreen Probe: Relying solely on MST can yield false positives due to small-molecule auto-fluorescence or non-specific aggregation. By deploying an AlphaScreen assay with a precisely engineered biotinylated probe (Probe 19), we create a self-validating system. A drop in the AlphaScreen signal guarantees that the 2-cyclopropyl-1-methylpiperazine analog is not just binding somewhere on the protein, but is specifically outcompeting the probe at the targeted CBS.

References

  • Czestkowski, W., Krzemiński, Ł., Piotrowicz, M. C., Mazur, M., Pluta, E., Andryianau, G., Koralewski, R., Matyszewski, K., Olejniczak, S., Kowalski, M., Lisiecka, K., Kozieł, R., Piwowar, K., Papiernik, D., Nowotny, M., Napiórkowska-Gromadzka, A., Nowak, E., Niedziałek, D., Wieczorek, G., … Bartoszewicz, A. (2024). Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1. Journal of Medicinal Chemistry, 67(5), 3959–3985.[Link]

Safety Operating Guide

2-cyclopropyl-1-methylpiperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of specialized synthetic intermediates like 2-cyclopropyl-1-methylpiperazine require more than passive adherence to a checklist; they demand a mechanistic understanding of the chemical's behavior. Frequently utilized in medicinal chemistry as a high-affinity tool probe for structure-based drug discovery (such as in the synthesis of CHI3L1 inhibitors)[1], this compound presents significant operational risks. Its piperazine backbone and aliphatic substituents impart high flammability, severe corrosivity, and aggressive reactivity.

As a Senior Application Scientist, I have designed this guide to provide researchers with a self-validating, causality-driven framework for the operational handling, spill mitigation, and Resource Conservation and Recovery Act (RCRA)-compliant disposal of 2-cyclopropyl-1-methylpiperazine.

Physicochemical Profile & Hazard Causality

To safely manage 2-cyclopropyl-1-methylpiperazine, we must first analyze the intrinsic properties that dictate its hazard profile. Like its parent compound 1-methylpiperazine, it is a volatile, basic aliphatic amine[2][3].

  • Flammability: The addition of methyl and cyclopropyl groups increases the molecule's lipophilicity and vapor pressure, resulting in a low flash point. Vapors can easily travel to ignition sources and form explosive mixtures with ambient air[4].

  • Corrosivity: The secondary and tertiary amine nitrogens in the piperazine ring act as strong Lewis bases. Upon contact with the moisture present in human tissue (eyes, skin, respiratory tract), the compound causes rapid, severe alkaline burns[2][4].

  • Reactivity: The electron-rich nitrogens make this compound highly reactive toward electrophiles, strong acids, and oxidizing agents. Mixing it with acids causes violently exothermic neutralization reactions[5][6].

Table 1: Quantitative Hazard Data and Regulatory Classifications
Property / ClassificationDesignation / ValueCausality / Operational Impact
Chemical Class Aliphatic AmineImparts strong basicity, nucleophilicity, and hygroscopicity.
GHS Hazard Codes Flammable Liquid, CorrosiveRequires spark-proof environments and strict skin/eye protection.
RCRA Waste Codes D001 (Ignitable), D002 (Corrosive)Dictates strict segregation from acids and mandates specialized chemical incineration.
Incompatibilities Strong acids, oxidizers, acid chloridesMixing causes violent exothermic reactions, splattering, and potential toxic gas release.

Operational Handling Protocol (A Self-Validating System)

The following protocol ensures that the handling of 2-cyclopropyl-1-methylpiperazine is continuously verified for safety.

Step 1: Environmental Preparation & Verification Always handle this compound inside a certified Class II Type B or Class III fume hood to prevent the accumulation of flammable and toxic vapors[5].

  • Validation: Before opening the reagent, check the fume hood's magnehelic gauge to confirm a face velocity of at least 100 feet per minute (fpm).

Step 2: PPE Donning Equip heavy-duty butyl rubber or specialized nitrile gloves, a flame-resistant lab coat, and chemical splash goggles[2].

  • Causality: Piperazine derivatives are highly corrosive and rapidly degrade standard thin latex gloves, leading to severe alkaline chemical burns upon permeation[4].

Step 3: Inert Transfer Transfer the chemical using 4 under a dry nitrogen or argon atmosphere[4].

  • Causality: The compound is highly flammable and hygroscopic; atmospheric moisture and CO₂ can degrade the reagent into carbamate salts, while ambient mechanical sparks risk igniting the volatile vapors[4][5].

  • Validation: Monitor the inert gas bubbler visually to ensure positive pressure is maintained throughout the entire transfer process.

Spill Response & Mitigation Workflow

In the event of a localized spill, rapid and methodical containment is required to prevent vapor ignition and surface corrosion.

SpillResponse Spill Spill Detected Evac Evacuate Area & Remove Ignition Sources Spill->Evac PPE Don Appropriate PPE (Respirator, Butyl Gloves) Evac->PPE Absorb Apply Non-Combustible Absorbent (Sand) PPE->Absorb Collect Collect with Non-Sparking Tools Absorb->Collect Neutralize Neutralize Residue (Dilute Acetic Acid) Collect->Neutralize

Spill response workflow for 2-cyclopropyl-1-methylpiperazine.

Step 1: Isolation Immediately evacuate personnel from the immediate vicinity and disconnect all local ignition sources (e.g., hot plates, overhead stirrers) to prevent vapor ignition[2].

Step 2: Containment Apply a non-combustible absorbent such as dry sand or vermiculite around the perimeter of the spill, working inward[3].

  • Causality: Never use combustible absorbents like sawdust or paper towels. The reactive, basic nature of the amine combined with its flammability can cause organic absorbents to ignite[3].

Step 3: Collection Use non-sparking scoops to transfer the saturated absorbent into a chemically resistant, sealable hazardous waste container[3][4].

Step 4: Neutralization & Validation Wash the spill surface with a dilute, weak acid (e.g., 5% acetic acid).

  • Causality: Dilute weak acids safely protonate the residual basic amine without triggering the violently exothermic splattering that strong acids (like HCl or H₂SO₄) would cause[3].

  • Validation: Swab the neutralized area with pH paper to confirm the surface has returned to a neutral state (pH 6-8) before performing a final water rinse.

Proper Disposal Procedures (RCRA & EPA Guidelines)

The disposal of 2-cyclopropyl-1-methylpiperazine must strictly adhere to the 7 to prevent severe environmental toxicity and facility damage[7].

DisposalWorkflow Start 2-Cyclopropyl-1-methylpiperazine Waste Generated Characterize Characterize Waste (RCRA D001 / D002) Start->Characterize Segregate Segregate from Acids, Oxidizers & Acid Chlorides Characterize->Segregate Containerize Transfer to HDPE/ PTFE-Lined Drum Segregate->Containerize Label Label: Hazardous Waste (Flammable & Corrosive) Containerize->Label Incinerate Licensed Incineration (Afterburner + Scrubber) Label->Incinerate

RCRA-compliant disposal pathway for piperazine derivative waste.

Step 1: Waste Characterization Classify the waste stream accurately. Due to its physicochemical profile, pure or solvent-mixed 2-cyclopropyl-1-methylpiperazine waste is classified under RCRA as D001 (Ignitable) and potentially D002 (Corrosive)[3][6].

Step 2: Segregation Strictly isolate this waste from strong acids, acid chlorides, and oxidizing agents[6].

  • Causality: Mixing basic amines with these incompatible materials triggers violent exothermic reactions, potentially over-pressurizing the waste container and causing a catastrophic rupture[5][6].

Step 3: Containerization Transfer the segregated waste into a high-density polyethylene (HDPE) or PTFE-lined drum. Ensure the receiving container is bonded and grounded[3].

  • Causality: Grounding prevents the accumulation of static electricity, which could otherwise discharge and ignite the flammable vapor headspace during the pouring process[3][8].

Step 4: Labeling Affix compliant hazardous waste labels indicating "Flammable Liquid" and "Corrosive." Include the exact accumulation start date to comply with RCRA storage time limits.

Step 5: Final Disposal via Incineration Never discharge piperazine derivatives into the municipal sewer system; the EPA strictly regulates the effluent discharge of organic amines to publicly owned treatment works (POTWs)[9]. Transfer the sealed containers to a licensed hazardous waste disposal facility. The mandated destruction method is burning in a chemical incinerator equipped with an afterburner and an alkaline scrubber[2][3].

  • Causality: The afterburner provides the extreme temperatures and residence time necessary to completely combust the highly stable cyclopropyl and piperazine rings. However, this high-temperature oxidation of nitrogen-containing compounds generates toxic nitrogen oxides (NOx). The alkaline scrubber is a critical downstream engineering control that neutralizes these acidic NOx gases, preventing environmental contamination and ensuring compliance with EPA emissions standards[2].

References

  • Source: acs.
  • Source: cdhfinechemical.
  • Source: echemi.
  • Source: fishersci.
  • Source: thermofisher.
  • Source: coleparmer.
  • Source: siu.
  • G.J. CHEMICAL COMPANY, INC.
  • Source: epa.

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。